4-Fluorophenoxyacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49589. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIULCVFFJJYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193510 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-79-8 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Fluorophenoxyacetic acid | |
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| Record name | 405-79-8 | |
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| Record name | 4-Fluorophenoxyacetic acid | |
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| Record name | 4-fluorophenoxyacetic acid | |
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| Record name | 4-Fluorophenoxyacetic acid | |
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Foundational & Exploratory
4-Fluorophenoxyacetic acid chemical properties and structure
An In-depth Technical Guide to 4-Fluorophenoxyacetic Acid: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and known mechanisms of this compound (4-FPA). This guide synthesizes critical data into accessible formats, details relevant experimental protocols, and visualizes key processes to facilitate further research and application.
Chemical Identity and Properties
This compound is a synthetic phenoxyacetic acid derivative. It is recognized for its role as a plant strengthener, enhancing the resistance of cereals to certain insect pests.[1][2] Its physical and chemical properties are summarized below.
Structural and Physical Properties
The fundamental identifiers and physicochemical properties of this compound are presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-fluorophenoxy)acetic acid | [3][4] |
| Synonyms | p-Fluorophenoxyacetic acid, (4-Fluorophenoxy)acetic acid | [3][4] |
| CAS Number | 405-79-8 | [4] |
| Molecular Formula | C₈H₇FO₃ | [3][5][6] |
| Molecular Weight | 170.14 g/mol | [3][5][6] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 104-104.5 °C | [1][4] |
Chemical Structure Identifiers
For computational and database referencing, the following structural identifiers are used for this compound (Table 2).
| Identifier | String | Reference(s) |
| SMILES | O=C(O)COC1=CC=C(F)C=C1 | [4][5] |
| InChI | InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | [3][4][5] |
| InChIKey | ZBIULCVFFJJYTN-UHFFFAOYSA-N | [4][5] |
Predicted and Analogous Physicochemical Data
While experimental data for certain properties of 4-FPA are limited, predictions and data from structurally similar compounds provide valuable insights (Table 3). The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity.[7] Data for the closely related 4-chlorophenoxyacetic acid is included for comparison.
| Property | Value | Compound | Note | Reference(s) |
| Predicted logP (XlogP) | 1.6 | This compound | Computationally predicted | [7] |
| Experimental logP (log Kow) | 2.25 | 4-Chlorophenoxyacetic acid | Analog data | [8] |
| Experimental pKa | 3.56 | 4-Chlorophenoxyacetic acid | Analog data | [8] |
| Water Solubility | 957 mg/L at 25 °C | 4-Chlorophenoxyacetic acid | Analog data | [8] |
Synthesis and Experimental Protocols
This section outlines the methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenol (1 equivalent), ethyl chloroacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone.
-
Reflux: Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid salts (potassium carbonate and potassium chloride) and wash with a small amount of acetone.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate, ethyl 4-fluorophenoxyacetate.
-
Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (B78521) (2 equivalents). Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed.
-
Precipitation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2. A white precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, recrystallize the product from an ethanol-water mixture.[1]
Spectroscopic Analysis Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard single-pulse sequence. Key expected signals include peaks in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the fluorophenyl group, a singlet for the methylene (B1212753) (-CH₂-) protons (approx. 4.6 ppm), and a broad singlet for the carboxylic acid (-COOH) proton (typically >10 ppm, may vary with solvent and concentration).
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. This will confirm the presence of the expected number of carbon environments.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
O-H stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C-O-C stretch (Ether): Bands in the 1250-1000 cm⁻¹ region.
-
C-F stretch: A strong band typically in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
2.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, operated in negative ion mode to deprotonate the carboxylic acid.
-
Analysis: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 169.03. High-resolution mass spectrometry can be used to confirm the elemental composition.[7]
Mechanism of Action in Plants
This compound is known to protect cereal crops from piercing-sucking insects, such as the white-backed planthopper (Sogatella furcifera).[1][9] This effect is not mediated by canonical plant defense hormone pathways like those involving jasmonic or salicylic (B10762653) acid.[3][9] Instead, 4-FPA triggers a direct chemical defense mechanism.
Upon application, 4-FPA modulates the production of peroxidases, hydrogen peroxide (H₂O₂), and flavonoids within the plant cells.[3][9] This leads to the oxidative polymerization of flavonoids in the parenchyma cells of the plant's vascular tissues.[1] The resulting phenolic polymers create a physical barrier that impedes the insect's stylet from reaching the phloem to feed.[3][5] This mode of action enhances plant resistance, reduces insect populations, and can lead to increased crop yields.[1]
References
- 1. pnas.org [pnas.org]
- 2. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantae.org [plantae.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 8. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Induction of defense in cereals by this compound suppresses insect pest populations and increases crop yields in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 4-Fluorophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorophenoxyacetic acid (4-FPA) is a multifaceted molecule with distinct mechanisms of action in plant and mammalian systems. In the botanical realm, it functions as a potent plant defense elicitor, fortifying cereals against insect predation through a novel pathway independent of canonical hormonal signaling. This guide elucidates the intricate signaling cascade initiated by 4-FPA in plants, involving the strategic modulation of peroxidases, reactive oxygen species, and flavonoid metabolism, culminating in the formation of a physical barrier against pests. In stark contrast, the intrinsic activity of 4-FPA in mammalian cells is less defined. While a copper (II) complex incorporating a derivative of 4-FPA demonstrates significant anticancer properties by inducing DNA damage and apoptosis, the direct cellular and molecular effects of 4-FPA alone remain an area of limited investigation. This document provides a comprehensive overview of the established mechanism of 4-FPA in plants, summarizes the available data on its role as a component in a potential anticancer therapeutic, and furnishes detailed experimental protocols for the key assays cited, offering a valuable resource for researchers in both agricultural science and drug discovery.
Mechanism of Action in Plant Systems: A Novel Defense Pathway
This compound (4-FPA) has been identified as a "plant strengthener" that enhances the resistance of cereals, such as rice, wheat, and barley, to piercing-sucking insect pests.[1][2][3] Unlike many other chemical elicitors, 4-FPA does not operate by stimulating traditional hormonal defense signaling pathways involving jasmonic acid (JA), salicylic (B10762653) acid (SA), or ethylene (B1197577) (ET).[1] Instead, it triggers a unique defense mechanism characterized by the modulation of specific enzymatic and metabolic pathways.
Upon absorption by the plant, 4-FPA is rapidly converted to its metabolite, 4-fluorophenol (B42351) (4-FP).[1][2] This metabolic conversion initiates a signaling cascade that leads to an increase in the production of peroxidases and hydrogen peroxide (H₂O₂).[1][3] These components, in turn, directly trigger the polymerization of flavonoids.[1] The resulting flavonoid polymers are deposited in the parenchyma cells of the plant.[1][2] This deposition creates a physical barrier that impedes the stylets of piercing-sucking insects from reaching the phloem, thereby reducing their feeding capacity and survival rate.[1]
The following diagram illustrates the signaling pathway of 4-FPA in inducing plant defense:
Quantitative Data on Plant Defense Induction
The following table summarizes the quantitative effects of 4-FPA on plant defense parameters.
| Parameter | Plant Species | 4-FPA Concentration | Observed Effect | Reference |
| Insect Survival Rate | Rice | 5 mg L⁻¹ (in nutrient solution) | Significant reduction in white-backed planthopper (WBPH) nymph survival. | [1][2] |
| Root Mass | Rice | 0.5 - 5 mg L⁻¹ (in nutrient solution) | Dose-dependent decrease in root mass. | [1] |
| 4-FPA Accumulation | Rice Leaf Sheaths | 5 mg L⁻¹ (in nutrient solution) | Accumulation observed within 1 day, followed by a gradual decrease. | [1][2] |
| 4-FP Accumulation | Rice Leaf Sheaths | 5 mg L⁻¹ (in nutrient solution) | Detected 1 day post-exposure at approximately 22.5% of 4-FPA levels. | [1][2] |
This compound in Mammalian Systems: A Component of an Anticancer Complex
The primary focus of research on this compound in the context of mammalian cells has been its use as a ligand in a copper (II) complex, specifically [Cu(4-fh)(phen)(ClO₄)₂], where 4-fh is this compound hydrazide.[4][5] This complex has demonstrated selective cytotoxicity against various cancer cell lines.
The proposed mechanism of action for this copper complex involves the induction of DNA damage, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[5] This apoptotic process may be initiated by autophagy dysfunction.[5][6] The complex is believed to interact with DNA, causing breaks through the generation of reactive oxygen species (ROS).[5]
It is crucial to note that these anticancer effects are attributed to the copper complex as a whole, and there is a significant lack of publicly available data on the intrinsic cytotoxic or other pharmacological effects of this compound alone on mammalian cells. No definitive IC₅₀ values for 4-FPA against cancer cell lines have been found in the reviewed literature.
The workflow for investigating the anticancer properties of the copper (II) complex containing the 4-FPA derivative is depicted below:
Quantitative Data for the Copper (II) Complex
The following table presents the IC₅₀ values for the copper (II) complex containing this compound hydrazide against various cell lines.
| Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| LNCaP | Hormone-responsive prostate cancer | 24 h | 12.3 ± 1.1 | 2.71 | [4] |
| LNCaP | Hormone-responsive prostate cancer | 48 h | 11.2 ± 1.2 | 2.22 | [4] |
| PC-3 | Androgen-independent prostate cancer | 24 h | 33.4 ± 1.1 | - | [4] |
| PC-3 | Androgen-independent prostate cancer | 48 h | 24.9 ± 1.1 | - | [4] |
| PNT-2 | Non-tumorigenic prostate | 24 h | 33.4 ± 1.1 | - | [4] |
| PNT-2 | Non-tumorigenic prostate | 48 h | 24.9 ± 1.1 | - | [4] |
| Sarcoma 180 | Sarcoma | 24 h | 4.16 | 4.77 | [7] |
| B16F10 | Melanoma | 24 h | 1.83 | >10 | [7] |
| C2C12 | Non-tumoral myocyte | 24 h | 19.85 | - | [7] |
Detailed Experimental Protocols
Peroxidase (POX) Activity Assay in Plant Tissue
This protocol outlines the measurement of POX activity in plant tissue via a spectrophotometric assay.[1][8][9][10]
a) Solutions:
-
Homogenization Buffer: 100 mM Potassium Phosphate (B84403) Buffer, pH 6.0 at 20°C.
-
Peroxide Solution: 0.50% (w/w) Hydrogen Peroxide (H₂O₂) solution.
-
Pyrogallol Solution: 5% (w/v) Pyrogallol solution. Prepare fresh and keep on ice, protected from light.
-
Enzyme Dilution Buffer: Cold Phosphate Buffer.
b) Extraction:
-
Grind 0.5 g of plant tissue in a cold mortar and pestle using liquid nitrogen.
-
Suspend the ground tissue in 1.5 ml of homogenization buffer.
-
Centrifuge the suspension at 14,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant for the enzyme assay.
c) Assay Procedure:
-
Prepare a reaction mix containing 14 mM potassium phosphate, 0.027% (v/v) hydrogen peroxide, and 0.5% (w/v) pyrogallol.
-
Equilibrate the reaction mix to 20°C in a spectrophotometer.
-
Add the enzyme extract (supernatant) to the reaction mix to a final concentration of 0.45–0.75 units/ml.
-
Immediately mix by inversion and record the increase in absorbance at 420 nm for 3 minutes. The maximum rate is typically observed in the first minute.
Hydrogen Peroxide (H₂O₂) Quantification in Plant Tissue
This protocol describes the quantification of H₂O₂ in plant tissue.[2][3][4][5][6]
a) Reagents:
-
0.1% (w/v) Trichloroacetic acid (TCA).
-
10 mM Phosphate buffer, pH 7.0.
-
1 M Potassium iodide (KI).
b) Procedure:
-
Homogenize plant samples (leaves or roots) in 0.1% (w/v) TCA on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Take a 0.5 ml aliquot of the supernatant and add it to 0.5 ml of 10 mM phosphate buffer (pH 7.0) and 1.0 ml of 1 M KI. Mix gently.
-
Measure the absorbance at 390 nm.
-
Quantify H₂O₂ levels by comparing the absorbance to a standard curve prepared with known H₂O₂ concentrations.
-
Express the results as µmol H₂O₂ per gram of fresh weight.
Total Flavonoid Content Assay
This protocol uses the aluminum chloride colorimetric method to determine the total flavonoid content.[11][12]
a) Reagents:
-
Methanol
-
10% Aluminum chloride (AlCl₃)
-
1 M Potassium acetate (B1210297) (CH₃COOK)
-
Quercetin (for standard curve)
b) Procedure:
-
Prepare a sample extract by dissolving a known weight of dried plant material in methanol.
-
To 1 ml of the sample extract, add 3 ml of methanol, 0.2 ml of 10% AlCl₃, and 0.2 ml of 1 M potassium acetate.
-
Add distilled water to bring the final volume to 10 ml.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance at approximately 415 nm using a spectrophotometer.
-
Calculate the total flavonoid content by comparing the absorbance to a standard curve prepared with known concentrations of quercetin.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on mammalian cell lines.[4][13]
a) Materials:
-
Mammalian cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
Test compound (e.g., the copper (II) complex).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
b) Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound exhibits a well-defined and unique mechanism of action in plants, serving as a valuable tool for enhancing crop protection. Its ability to induce a physical defense barrier through the modulation of peroxidases and flavonoid polymerization, without relying on conventional hormonal pathways, presents a promising avenue for the development of sustainable agricultural practices.
In the context of mammalian systems and drug development, the current body of research primarily highlights the potential of a 4-FPA derivative when incorporated into a copper (II) complex for cancer therapy. The intrinsic biological activity of 4-FPA itself remains a significant knowledge gap. Future research focusing on the direct effects of 4-FPA on mammalian cells is warranted to fully elucidate its pharmacological profile and to determine if it holds any therapeutic potential as a standalone agent. This guide provides a comprehensive summary of the current understanding of 4-FPA's mechanisms of action and offers detailed protocols to facilitate further investigation in both plant science and biomedical research.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. plant-stress.weebly.com [plant-stress.weebly.com]
- 3. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [bio-protocol.org]
- 4. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [en.bio-protocol.org]
- 5. scilit.com [scilit.com]
- 6. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]
- 10. Measurement of Ascorbate Peroxidase Activity in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper(II) Complex Containing this compound Hydrazide and 1,10-Phenanthroline: A Prostate Cancer Cell-Selective and Low-Toxic Copper(II) Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-Fluorophenoxyacetic Acid: Discovery, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of this compound, a synthetic auxin analogue. The document details its historical context, synthesis via the Williamson ether synthesis, physicochemical properties, and its role in plant biology through the auxin signaling pathway.
Introduction and Historical Context
Phenoxyacetic acids, the parent family of this compound, have a significant history rooted in the development of plant growth regulators. While the precise date of the first synthesis of this compound is not well-documented in readily available literature, the broader class of phenoxyacetic acids gained prominence in the mid-20th century for their auxin-like activity, leading to the development of widely used herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but often exhibit greater stability and different activity profiles. This compound, a halogenated derivative, has been a subject of interest for its potential applications in agriculture and as a precursor for the synthesis of more complex biologically active molecules.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| CAS Number | 405-79-8 | [1][3] |
| Melting Point | 104-104.5 °C | [3] |
| Appearance | White to light beige crystalline powder | [3] |
| Solubility | Soluble in ethanol (B145695) and water | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectrum available | [4] |
| ¹³C NMR | Spectrum available | |
| FTIR | Spectrum available |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a haloalkane. In this specific case, 4-fluorophenol (B42351) is reacted with an ester of chloroacetic acid, followed by hydrolysis.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 4-fluorophenol and ethyl chloroacetate (B1199739).
Materials:
-
4-Fluorophenol
-
Ethyl chloroacetate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Formation of Sodium 4-Fluorophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 4-fluorophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution of NaOH. Stir the mixture until the sodium hydroxide has completely reacted to form the sodium 4-fluorophenoxide salt.
-
Etherification: To the solution of sodium 4-fluorophenoxide, add an equimolar amount of ethyl chloroacetate dropwise. The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the etherification is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide is added to hydrolyze the ester to the corresponding carboxylate salt. The mixture is refluxed for another 1-2 hours.
-
Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with concentrated hydrochloric acid until a white precipitate of this compound is formed.
-
Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound. The final product is dried under vacuum.
Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Biological Activity: Auxin Signaling Pathway
This compound, as a synthetic auxin, exerts its biological effects by modulating the auxin signaling pathway in plants. This pathway is crucial for various aspects of plant growth and development.
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
When auxin is present, it acts as a molecular glue, promoting the interaction between TIR1/AFB and the degron motif of Aux/IAA proteins. This interaction leads to the ubiquitination of the Aux/IAA repressors and their subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.
Caption: The canonical auxin signaling pathway.
References
4-Fluorophenoxyacetic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluorophenoxyacetic acid, a synthetic auxin analog with significant applications in agriculture. This document outlines its chemical properties, biological activities, and the molecular mechanisms underlying its effects. Detailed experimental protocols and visual representations of its action pathways are included to support further research and development.
Core Chemical and Physical Data
This compound is a white to light yellow crystalline powder. Its fundamental properties are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 405-79-8 | [1][2][3] |
| Molecular Weight | 170.14 g/mol | [1][2][3] |
| Molecular Formula | C₈H₇FO₃ | [1][2][3] |
| IUPAC Name | 2-(4-fluorophenoxy)acetic acid | [2] |
| Melting Point | 104-104.5 °C | [4] |
| Purity | ≥98% | [1] |
Biological Activity and Mechanism of Action
This compound (4-FPA) exhibits two primary biological activities in plants: the induction of insect resistance in cereals and the promotion of parthenocarpy (fruit development without fertilization).
Induction of Insect Resistance in Cereals
4-FPA has been identified as a potent plant strengthener, enhancing the resistance of major cereals like rice, wheat, and barley to piercing-sucking insect pests such as the white-backed planthopper (Sogatella furcifera)[1][2][3].
The mechanism of action is distinct from the canonical plant defense pathways that are typically mediated by hormones like jasmonic acid or salicylic (B10762653) acid. Instead, 4-FPA application triggers a direct chemical defense response characterized by:
-
Metabolic Conversion: Upon absorption by the plant, 4-FPA is rapidly converted to 4-fluorophenol (B42351) (4-FP)[2].
-
Modulation of Reactive Oxygen Species and Enzymes: 4-FPA and 4-FP induce the production of hydrogen peroxide (H₂O₂) and peroxidases[1][2][3].
-
Flavonoid Polymerization: In the presence of H₂O₂ and peroxidases, 4-FP and endogenous flavonoids are catalyzed to form phenolic polymers[1][2][3].
-
Physical Barrier Formation: These flavonoid polymers are deposited in the parenchyma cells of the plant's leaf sheaths, creating a physical barrier that impedes the stylets of piercing-sucking insects from reaching the phloem to feed[1][2][3].
This mechanism has been shown to suppress insect pest populations and increase crop yields in field trials[1][3].
Induction of Parthenocarpy
As a synthetic auxin, 4-FPA can induce parthenocarpy, the development of fruit without fertilization, leading to seedless fruits[1]. This is a desirable trait in many horticultural crops. While the specific signaling cascade for 4-FPA-induced parthenocarpy has not been fully elucidated, it is understood to follow the general mechanism of auxin-induced fruit set, which involves crosstalk with the gibberellin (GA) signaling pathway.
The proposed mechanism is as follows:
-
Auxin Accumulation: Application of 4-FPA increases the concentration of auxin in the plant's ovary, mimicking the hormonal surge that naturally occurs after successful pollination and fertilization.
-
Derepression of Auxin Response Factors (ARFs): High auxin levels lead to the degradation of Aux/IAA transcriptional repressors. This frees up ARFs to activate the expression of auxin-responsive genes.
-
Gibberellin Biosynthesis: Among the genes activated by ARFs are those involved in the biosynthesis of gibberellins, particularly bioactive GAs.
-
DELLA Protein Degradation: The resulting increase in GA levels promotes the degradation of DELLA proteins, which are repressors of GA signaling.
-
Promotion of Cell Division and Expansion: With both Aux/IAA and DELLA repressors removed, transcription factors that promote cell division and expansion are activated, leading to the growth of the ovary into a parthenocarpic fruit.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound's effects on plants.
Protocol 1: Insect Resistance Bioassay
Objective: To determine the effect of 4-FPA treatment on the survival rate of piercing-sucking insects.
Materials:
-
Cereal seedlings (e.g., rice, wheat, barley) at the 4-5 leaf stage.
-
This compound (4-FPA).
-
Hydroponic nutrient solution.
-
Neonate insects (e.g., white-backed planthopper nymphs).
-
Small cages for individual plants.
-
Growth chamber with controlled temperature, humidity, and photoperiod.
Procedure:
-
Plant Preparation: Grow cereal seedlings hydroponically in a growth chamber.
-
Treatment Application:
-
Prepare a stock solution of 4-FPA in acetone.
-
Add the 4-FPA stock solution to the hydroponic nutrient solution to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5 mg/L).
-
For the control group, add an equivalent volume of acetone to the nutrient solution.
-
Acclimate the plants in the respective solutions for 24 hours.
-
-
Insect Infestation:
-
Place a cage over each individual plant.
-
Introduce a set number of neonate insects (e.g., 15 nymphs) into each cage.
-
-
Data Collection:
-
Record the number of surviving insects on each plant daily for a period of 7-9 days.
-
-
Analysis:
-
Calculate the survival rate for each treatment and control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Duncan's multiple range test) to determine significant differences between treatments.
-
Protocol 2: Analysis of Flavonoid Accumulation
Objective: To quantify the accumulation of flavonoids in plant tissue following 4-FPA treatment.
Materials:
-
Plant tissue (leaf sheaths) from treated and control plants (from Protocol 1).
-
Liquid nitrogen.
-
60% ethanol.
-
Constant temperature shaking incubator.
-
Centrifuge.
-
Spectrophotometer or HPLC-MS system.
-
Flavonoid standards (e.g., quercetin, kaempferol).
Procedure:
-
Sample Preparation:
-
Harvest leaf sheaths from 4-FPA-treated and control plants.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
-
Extraction:
-
Weigh approximately 0.1 g of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 60% ethanol.
-
Incubate in a shaking incubator at 60°C for 2 hours.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant containing the flavonoid extract.
-
-
Quantification (Colorimetric Method):
-
Use a commercial plant flavonoid assay kit or prepare the following reagents: 5% sodium nitrite, 10% aluminum nitrate, and 1 M sodium hydroxide.
-
Prepare a standard curve using a known flavonoid standard.
-
In a 96-well plate, mix the sample extract or standard with the reagents according to the assay's instructions.
-
Measure the absorbance at the specified wavelength (typically around 510 nm) using a spectrophotometer.
-
Calculate the flavonoid concentration in the samples based on the standard curve.
-
-
Quantification (HPLC-MS Method):
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the sample using an HPLC-MS system equipped with a C18 column.
-
Use a gradient elution program with solvents such as acetonitrile (B52724) and water with 0.1% formic acid.
-
Identify and quantify specific flavonoids by comparing retention times and mass spectra to those of known standards.
-
-
Analysis:
-
Compare the flavonoid content between the 4-FPA-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Evaluation of Parthenocarpy Induction
Objective: To assess the ability of 4-FPA to induce parthenocarpic fruit development.
Materials:
-
Flowering plants of a species known to be responsive to auxin-induced parthenocarpy (e.g., tomato, cucumber).
-
This compound (4-FPA).
-
Lanolin paste or a suitable solvent with a surfactant.
-
Fine paintbrush or syringe.
-
Tags for labeling flowers.
Procedure:
-
Plant Preparation:
-
Grow plants to the flowering stage.
-
Select unopened flower buds and emasculate them carefully to prevent self-pollination.
-
Cover the emasculated flowers with small bags for 24-48 hours to ensure the stigma is receptive and to prevent stray pollination.
-
-
Treatment Application:
-
Prepare a solution or paste of 4-FPA at various concentrations (e.g., 25, 50, 100 mg/L).
-
Apply a small amount of the 4-FPA preparation directly to the stigma and ovary of the emasculated flowers.
-
For the control group, apply the solvent or paste without 4-FPA.
-
A positive control group should be included where flowers are allowed to be naturally pollinated.
-
Label each treated flower with the date and treatment.
-
-
Data Collection:
-
Monitor the flowers for several weeks.
-
Record the percentage of fruit set for each treatment group.
-
For the fruits that develop, measure their size, weight, and other morphological characteristics at maturity.
-
Cut the fruits open to confirm the absence of developed seeds.
-
-
Analysis:
-
Compare the fruit set percentage and fruit characteristics between the 4-FPA treatments, the negative control, and the positive control.
-
Use statistical analysis (e.g., chi-squared test for fruit set, ANOVA for fruit measurements) to evaluate the significance of the results.
-
References
- 1. youtube.com [youtube.com]
- 2. The hormone regulatory mechanism underlying parthenocarpic fruit formation in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Auxin Metabolism Is Involved in Fruit Set and Early Fruit Development in the Parthenocarpic Tomato “R35-P” [frontiersin.org]
The Solubility Profile of 4-Fluorophenoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Fluorophenoxyacetic acid (4-FPAA), a compound of interest in various research and development sectors. Understanding the solubility of 4-FPAA in different solvents is critical for its application in synthesis, formulation, and biological studies. This document outlines key solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid organic acid like this compound, its solubility is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the temperature of the system. In drug development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.
Solubility Data of this compound
While extensive quantitative solubility data for this compound is not widely published, this section provides an illustrative summary of expected solubility trends in a range of common laboratory solvents. These values are representative and intended to guide solvent selection for experimental work. It is observed that organotin(IV) derivatives of this compound exhibit solubility in dimethyl sulfoxide (B87167) (DMSO) and chloroform.[1] This suggests that the parent acid may also show some degree of solubility in these solvents.
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |
| Water | Polar Protic | Low |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Acetone | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | Moderate to High |
| Dichloromethane | Nonpolar | Low to Moderate |
| Toluene | Nonpolar | Low |
| n-Hexane | Nonpolar | Very Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
Note: The data in this table is illustrative and based on general principles of solubility for similar organic acids. Experimental determination is necessary for precise values.
Experimental Protocols for Solubility Determination
The following section details a robust and widely accepted methodology for determining the solubility of a solid compound like this compound. The protocol combines the equilibrium-based shake-flask method with the quantitative gravimetric analysis.
Shake-Flask Method for Achieving Equilibrium
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2][3][4][5]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Spatula
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Constant temperature bath or incubator
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound and transfer it to a clean, dry vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[5]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[5]
-
Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle for a sufficient time to allow for the sedimentation of the excess solid.
-
Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any remaining solid particles, pass the solution through a syringe filter into a clean, pre-weighed container.
Gravimetric Analysis for Quantification
The gravimetric method is a straightforward and accurate technique for determining the concentration of the dissolved solute.[6][7][8][9]
Materials and Equipment:
-
Pre-weighed evaporation dish or watch glass
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Transfer: Accurately weigh the container with the filtered saturated solution.
-
Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Drying to a Constant Weight: Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and cooling process until a constant weight is achieved.[6][7]
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of container + dried solute) - (Weight of empty container)] / (Volume of solvent in the aliquot) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. scribd.com [scribd.com]
- 9. Gravimetric analysis - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 4-Fluorophenoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluorophenoxyacetic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This document also outlines the typical experimental protocols for obtaining such spectra, offering a foundational understanding for researchers.
Chemical Structure and Properties
-
IUPAC Name: 2-(4-fluorophenoxy)acetic acid
-
Appearance: White to light beige crystalline powder
-
Melting Point: 104-104.5 °C
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained from established spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |
| Data not available in search results | Data not available in search results | Data not available in search results | Methylene Protons (-CH₂-) |
| Data not available in search results | Data not available in search results | Data not available in search results | Carboxylic Acid Proton (-COOH) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | Carbonyl Carbon (-C=O) |
| Data not available in search results | Aromatic Carbon bonded to Oxygen |
| Data not available in search results | Aromatic Carbon bonded to Fluorine |
| Data not available in search results | Aromatic Carbons |
| Data not available in search results | Methylene Carbon (-CH₂-) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Broad | O-H stretch (Carboxylic Acid) |
| Data not available in search results | Strong | C=O stretch (Carboxylic Acid) |
| Data not available in search results | Medium | C-O stretch (Ether) |
| Data not available in search results | Medium | C-F stretch |
| Data not available in search results | Medium | Aromatic C-H stretch |
| Data not available in search results | Strong | Aromatic C=C stretch |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 170 | Data not available in search results | [M]⁺ (Molecular Ion) |
| 112 | Data not available in search results | [M - COOH - H]⁺ |
| Other significant peaks | Data not available in search results | Fragment Ions |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials and Instruments:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]
-
NMR spectrometer (e.g., 300 or 500 MHz)
-
NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3]
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate spectral parameters, including the number of scans, pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID) signal.
-
The FID is then Fourier transformed by the software to generate the ¹H NMR spectrum.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral parameters. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[5]
-
Broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]
-
Acquire and process the FID to obtain the ¹³C NMR spectrum.
-
-
Data Processing: Process the spectra using the spectrometer's software. This includes phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials and Instruments:
-
This compound sample
-
FT-IR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR)
-
Spatula
Procedure (using ATR accessory):
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The instrument measures the infrared radiation that is absorbed by the sample.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The x-axis is typically represented in wavenumbers (cm⁻¹) and the y-axis as percent transmittance or absorbance.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth to remove all traces of the sample.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.
Materials and Instruments:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or Gas Chromatograph (GC) inlet system
Procedure (using a direct insertion probe):
-
Sample Preparation: Place a small amount of the solid sample into a capillary tube or onto the tip of the direct insertion probe.
-
Introduction into the Mass Spectrometer: Insert the probe into the high-vacuum source of the mass spectrometer.
-
Vaporization: Gently heat the probe to vaporize the sample into the ion source.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged ions.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The instrument's software records and displays the mass spectrum, which is a plot of relative ion intensity versus m/z.
-
Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
References
- 1. p-Fluorophenoxyacetic acid [webbook.nist.gov]
- 2. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bitesizebio.com [bitesizebio.com]
A Technical Guide to the Research Applications of 4-Fluorophenoxyacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluorophenoxyacetic acid (4-FPA) is a synthetic phenoxyacetic acid derivative with notable potential across diverse scientific fields. While structurally related to auxin-like plant growth regulators, its primary research interest lies in its role as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives have demonstrated significant promise in medicinal chemistry, particularly as anticancer and antimicrobial agents. In agriculture, 4-FPA itself shows utility in inducing plant defense mechanisms. This guide provides an in-depth overview of the synthesis, derivatization, and key research applications of 4-FPA, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Compound Profile
This compound, also known as p-Fluorophenoxyacetic acid, is an aromatic carboxylic acid. The presence of a fluorine atom on the phenyl ring is a key feature, often enhancing the pharmacological properties of its derivatives.
| Property | Data | Reference |
| Chemical Name | 2-(4-fluorophenoxy)acetic acid | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| CAS Number | 405-79-8 | [1][2] |
| Appearance | Solid Powder | [1] |
| InChIKey | ZBIULCVFFJJYTN-UHFFFAOYSA-N | [1][3] |
Synthesis and Derivatization Pathways
The synthesis of 4-FPA is straightforward, typically involving the reaction of 4-fluorophenol (B42351) with an acetate (B1210297) source. This core molecule serves as a crucial starting material for producing a wide array of derivatives, most notably hydrazides and, subsequently, thio/semicarbazides, which are scaffolds for various bioactive compounds.
Caption: General synthesis workflow for 4-FPA and its key derivatives.
Research Applications in Medicinal Chemistry
Derivatives of this compound have emerged as promising candidates in drug discovery, with significant findings in anticancer and antimicrobial research.
Anticancer Activity
The most explored therapeutic application for 4-FPA derivatives is in oncology. Thio/semicarbazides and metal complexes derived from this compound hydrazide have shown potent cytotoxic effects against various cancer cell lines.
Quantitative Data: Cytotoxicity of 4-FPA Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| AB2 (1-(2-Chlorophenyl)-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | LNCaP (Prostate) | IC₅₀ | 108.14 | [4][5] |
| AB1 (1-Phenyl-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | LNCaP (Prostate) | IC₅₀ | 252.14 | [4] |
| AB1 (1-Phenyl-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | G-361 (Melanoma) | IC₅₀ | 369.37 | [4] |
| [Cu(4-fh)(phen)(ClO₄)₂] (Complex 1) | Sarcoma 180 | IC₅₀ | 4.16 | [6] |
| [Cu(4-fh)(phen)(ClO₄)₂] (Complex 1) | PNT-2 (Non-tumor) | IC₅₀ | > 25 | [7] |
| [Cu(4-fh)(phen)(ClO₄)₂] (Complex 1) | LNCaP (Prostate) | IC₅₀ | ~12.5 | [7] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: A copper(II) complex incorporating this compound hydrazide (Complex 1) has been shown to be particularly effective and selective against tumor cells.[6][8] Its mechanism involves inducing DNA damage, which leads to cell cycle arrest in the G0/G1 phase. This arrest subsequently triggers apoptosis (programmed cell death), a process that appears to be initiated by autophagy dysfunction.[6][8][9]
Caption: Proposed anticancer signaling pathway for a 4-FPA derivative complex.
Antimicrobial Potential
Organotin(IV) derivatives and copper complexes of 4-FPA have demonstrated notable antimicrobial properties. Research has highlighted their potential against various bacterial and fungal strains.[10] For instance, a ternary copper(II) complex with this compound hydrazide showed a synergistic effect when combined with antibiotics like Polymyxin B against Salmonella Typhimurium.[11] This suggests a potential role in overcoming antibiotic resistance by acting on the microbial cell membrane.[11]
Research Applications in Agrochemicals
4-FPA and its analogs are recognized as synthetic auxins, a class of plant growth regulators.[12] Their applications in agriculture focus on improving crop resilience and yield.
Plant Growth Regulation
Like other phenoxyacetic acids (e.g., 4-CPA, 2,4-D), 4-FPA exhibits auxin activity, which can be used to promote fruit setting and induce parthenocarpy (the development of fruit without prior fertilization).[1][12]
Induced Pest Resistance
A significant application of 4-FPA is in protecting crops from pests. In rice, it has been shown to protect against piercing-sucking insects like the white-backed planthopper (WBPH).[1][13]
Mechanism of Action: When applied to rice plants, 4-FPA acts as a chemical elicitor. It triggers the phenylpropanoid biosynthesis pathway, leading to the formation and deposition of lignin-like phenolic polymers in the plant's parenchyma cells. These polymers create a physical barrier that inhibits the insect's stylet from reaching the phloem to feed, thereby protecting the plant.[13]
Caption: Mechanism of 4-FPA-induced insect resistance in plants.
Key Experimental Protocols
Synthesis of 2-(4-fluorophenoxy)acetic acid
This protocol is adapted from the method described by Prabhuswamy et al.[14]
-
Dissolve 4-fluorophenol (1 equivalent) and ethyl chloroacetate (1 equivalent) in acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃) as a catalyst.
-
Reflux the mixture for 7-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.
-
Hydrolyze the resulting ester using a solution of sodium hydroxide (B78521) in a water/ethanol (B145695) mixture.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
Synthesis of 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazide (B42300) Derivatives
This protocol is based on the general synthesis pathway for compounds AB1-AB6.[4][5]
-
Prepare this compound hydrazide by reacting 4-FPA with hydrazine hydrate (see section 2).
-
Dissolve the this compound hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the appropriate substituted isothiocyanate (e.g., phenyl isothiocyanate for compound AB1) (1 equivalent) to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.
-
Allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified thiosemicarbazide derivative under vacuum.
In Vitro Cytotoxicity (MTT) Assay
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is based on methods used in the evaluation of 4-FPA derivatives.[4][7]
-
Cell Seeding: Seed cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., AB2) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
This compound is a valuable and versatile chemical entity. While its inherent auxin-like properties are of interest in agriculture for pest resistance and growth regulation, its primary potential lies in its use as a foundational scaffold in medicinal chemistry. The ease of its synthesis and derivatization allows for the creation of extensive libraries of novel compounds. Future research should focus on:
-
Optimizing Anticancer Derivatives: Further structure-activity relationship (SAR) studies to improve the selectivity and potency of anticancer derivatives, particularly metal complexes.
-
Exploring Antimicrobial Mechanisms: Elucidating the precise mechanisms by which its derivatives overcome antimicrobial resistance.
-
Broadening Agrochemical Applications: Investigating its effectiveness as a pest resistance elicitor in a wider range of crops and against different types of pests.
-
Investigating Other Therapeutic Areas: Exploring the potential of 4-FPA derivatives in other areas, such as for the anti-inflammatory and analgesic properties that have been suggested.[15][16]
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]
- 13. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
Synthesis of 4-Fluorophenoxyacetic Acid from 4-Fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-fluorophenoxyacetic acid from 4-fluorophenol (B42351). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This document outlines the reaction mechanism, detailed experimental protocols, and data presentation to aid in the successful synthesis and characterization of the target compound.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its preparation from 4-fluorophenol is a classic example of the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering a straightforward and efficient route to the desired aryloxyacetic acid.
Reaction Scheme and Mechanism
The synthesis of this compound from 4-fluorophenol is achieved by reacting the sodium or potassium salt of 4-fluorophenol with a haloacetic acid, typically chloroacetic acid or its ester. The overall reaction is depicted below:
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
The reaction proceeds in two main steps:
-
Deprotonation: The acidic proton of the hydroxyl group of 4-fluorophenol is abstracted by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the more nucleophilic 4-fluorophenoxide ion.
-
Nucleophilic Substitution (SN2): The 4-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its ester) in a concerted SN2 reaction. This displaces the chloride ion and forms the ether linkage, yielding this compound.
Experimental Protocols
Two common protocols for the Williamson ether synthesis of aryloxyacetic acids are presented below. These can be adapted for the synthesis of this compound.
Protocol 1: Aqueous Synthesis with Chloroacetic Acid
This protocol is adapted from general procedures for the synthesis of phenoxyacetic acids in an aqueous medium.
Materials and Equipment:
-
4-Fluorophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and vacuum filtration apparatus
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide or potassium hydroxide in distilled water.
-
To this solution, add one molar equivalent of 4-fluorophenol and stir until a homogenous solution of the sodium or potassium 4-fluorophenoxide is formed.
-
In a separate beaker, dissolve one molar equivalent of chloroacetic acid in a minimal amount of water.
-
Slowly add the chloroacetic acid solution to the stirred solution of the 4-fluorophenoxide in the round-bottom flask.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will cause the this compound to precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any inorganic salts.
-
Recrystallize the crude product from hot water or an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the purified product in a desiccator or a vacuum oven.
Protocol 2: Synthesis with Ethyl Chloroacetate in Acetone (B3395972)
This protocol is based on a reported synthesis of 2-(4-fluorophenoxy)acetic acid.[1]
Materials and Equipment:
-
4-Fluorophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add 4-fluorophenol, anhydrous potassium carbonate (as the base), and acetone (as the solvent).
-
To this stirred suspension, add ethyl chloroacetate.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone from the filtrate using a rotary evaporator to obtain the crude ethyl 4-fluorophenoxyacetate.
-
Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide.
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.
-
Dry the purified product.
Data Presentation
Quantitative data for the starting materials and the product are summarized in the tables below.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 45-48 | 185 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 61-63 | 189 |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | -26 | 144-146 |
| This compound | C₈H₇FO₃ | 170.14 | 152 | Not available |
Table 2: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Acetone) |
| Base | NaOH or KOH | Anhydrous K₂CO₃ |
| Alkylating Agent | Chloroacetic Acid | Ethyl Chloroacetate |
| Solvent | Water | Acetone |
| Temperature | Reflux (~100 °C) | Reflux (~56 °C) |
| Reaction Time | 1-3 hours | 4-8 hours |
| Work-up | Acidification, Filtration | Filtration, Evaporation, Hydrolysis, Acidification |
| Reported Yield | High (exact value not specified in literature) | Good (exact value not specified in literature) |
Mandatory Visualizations
Synthesis Pathway Diagram
References
The Diverse Biological Activities of 4-Fluorophenoxyacetic Acid and Its Derivatives: A Technical Guide
Introduction
4-Fluorophenoxyacetic acid (4-FPAA) is an aromatic carboxylic acid that serves as a versatile scaffold in the development of novel therapeutic agents and agrochemicals.[1][2] The incorporation of a fluorine atom onto the phenoxyacetic acid backbone significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity.[3] This has led to extensive research into its derivatives, including esters, amides, hydrazides, and thiosemicarbazides, which have demonstrated a wide spectrum of biological effects.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-FPAA and its derivatives, focusing on their anticancer, antimicrobial, and auxin-like properties. It is intended for researchers, scientists, and professionals in drug development and agricultural sciences.
Synthesis of this compound Derivatives
The synthesis of various biologically active derivatives of 4-FPAA typically starts from the parent acid. A common pathway involves the conversion of 4-FPAA to its acid chloride or ester, which then serves as a reactive intermediate. For instance, the synthesis of thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives begins with the formation of this compound hydrazide, which is then reacted with appropriate isothiocyanates or isocyanates.[4][7][8]
Caption: General synthesis pathway for thiosemicarbazide and semicarbazide derivatives of 4-FPAA.[4][7]
Anticancer Activity
Derivatives of 4-FPAA, particularly thiosemicarbazides and copper(II) complexes of its hydrazide, have demonstrated significant potential as anticancer agents.[4][9] These compounds exhibit cytotoxicity against various cancer cell lines, with some showing selectivity towards specific types of cancer, such as prostate cancer.[4][10]
Quantitative Data: Cytotoxicity of 4-FPAA Derivatives
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazide | AB2 (1-(2-chlorophenyl)-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | LNCaP (Prostate) | 108.14 | [4][8] |
| AB1 (1-phenyl-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | LNCaP (Prostate) | 252.14 | [4] | |
| AB1 (1-phenyl-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | G-361 (Melanoma) | 369.37 | [4] | |
| Phenylacetamide | 2b (p-nitro substituent) | PC3 (Prostate) | 52 | [6] |
| 2c (m-nitro substituent) | PC3 (Prostate) | 80 | [6] | |
| 2c (p-nitro substituent) | MCF-7 (Breast) | 100 | [6] | |
| Copper(II) Complex | Complex 1 ([Cu(4-fh)(phen)(ClO₄)₂]) | LNCaP (Prostate) | Selective Cytotoxicity | [9][10] |
Mechanism of Action
The anticancer mechanisms of 4-FPAA derivatives are multifaceted. Copper(II) complexes of this compound hydrazide (4-fh) have been shown to induce DNA damage, leading to cell cycle arrest at the G0/G1 phase and triggering apoptosis.[9][11] This apoptotic pathway can be initiated by autophagy dysfunction.[9][11] Molecular docking studies suggest that some thiosemicarbazide derivatives may act by inhibiting topoisomerase IIα, a key enzyme in DNA replication.[4][8]
Caption: Proposed signaling pathway for the anticancer activity of 4-FPAA derivatives.[9][11]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[4][12]
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, MCF-7) in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-FPAA derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
Various derivatives of 4-FPAA have been investigated for their antibacterial and antifungal properties. Organotin(IV) derivatives, in particular, have shown enhanced bioactivity compared to the parent acid.[13]
Quantitative Data: Antimicrobial Activity of 4-FPAA Derivatives
The antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15]
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Organotin(IV) Derivative | Complex 3 ((C₄H₉)₂SnL₂) | C. albicans | 12.54 ± 0.19 | [13] |
| Complex 3 ((C₄H₉)₂SnL₂) | P. aeruginosa | 16.44 ± 0.17 | [13] | |
| Thiazole Derivative | Various | L. monocytogenes | 3.9 - 62.5 | [16] |
| Various | S. aureus | 7.8 - 250 | [16] | |
| Carbazole Derivative | Compounds 2-5, 7-10 | Staphylococcus strains | 32 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][18][19]
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus, C. albicans) and prepare a standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.[18]
-
Inoculation: Add the prepared bacterial or fungal inoculum to each well.[15] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[14]
Caption: Experimental workflow for the broth microdilution antimicrobial susceptibility test.[14][15]
Auxin and Herbicidal Activity
Phenoxyacetic acids are well-known for their auxin-like activity, which can regulate plant growth at low concentrations and act as herbicides at higher concentrations.[20] 4-FPAA and related compounds like 4-chlorophenoxyacetic acid (4-CPA) can induce defense resistance in plants against herbivores.[21] The mechanism involves the induction of peroxidase activity, leading to the formation of phenolic polymers that can deter insect feeding.[21]
Experimental Protocol: Auxin Quantification via GC-MS/MS
This protocol allows for the high-throughput and accurate quantification of endogenous auxins like indole-3-acetic acid (IAA) from small plant tissue samples.[22]
-
Sample Preparation: Collect and weigh minute plant tissue samples (2-20 mg).[22]
-
Homogenization: Homogenize the tissue in a buffer containing stable-labeled internal standards (e.g., [¹³C₆]IAA) for accurate quantification.[22]
-
Solid Phase Extraction (SPE): Purify the auxin and its precursors from the homogenate using SPE tips.[22]
-
Derivatization: Chemically modify the analytes to make them volatile for gas chromatography analysis.
-
GC-MS/MS Analysis: Analyze the derivatized samples using a gas chromatograph-mass spectrometer (GC-MS/MS) to determine the precise abundance of the auxins.[22]
Caption: High-level workflow for the extraction and quantification of auxin from plant tissues.[22][23]
Other Biological Activities
In addition to the major activities discussed, organotin(IV) derivatives of phenoxyacetic acids have shown potential as enzyme inhibitors and antioxidants.[13][24]
Quantitative Data: Enzyme Inhibition and Antioxidant Activity
| Compound Class | Derivative | Activity | IC₅₀ (µg/mL) | Reference |
| Organotin(IV) Derivative | Complex 3 ((C₄H₉)₂SnL₂) | α-Glucosidase Inhibition | 232.71 | [24] |
| Complex 3 ((C₄H₉)₂SnL₂) | α-Amylase Inhibition | 91.84 | [24] | |
| Complex 3 ((C₄H₉)₂SnL₂) | DPPH Antioxidant Assay | 7.52 | [24] | |
| Complex 3 ((C₄H₉)₂SnL₂) | ABTS Antioxidant Assay | 8.77 | [24] |
Conclusion
This compound and its derivatives represent a privileged scaffold in chemical biology and drug discovery. The strategic modification of the core structure has yielded a diverse library of compounds with potent anticancer, antimicrobial, and plant-regulating activities. The thiosemicarbazide and metal-complexed hydrazide derivatives are particularly promising as anticancer agents, with mechanisms involving DNA damage and apoptosis induction. Furthermore, organotin(IV) complexes have demonstrated significant antimicrobial and enzyme-inhibiting properties. The continued exploration of structure-activity relationships and mechanisms of action for these compounds will be crucial for the development of new, effective therapeutic agents and advanced agricultural products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. nbinno.com [nbinno.com]
- 4. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper(II) Complex Containing this compound Hydrazide and 1,10-Phenanthroline: A Prostate Cancer Cell-Selective and Low-Toxic Copper(II) Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. woah.org [woah.org]
- 20. mdpi.com [mdpi.com]
- 21. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluorophenoxyacetic acid safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-Fluorophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for this compound (CAS No. 405-79-8). The following sections detail its physical and chemical properties, associated hazards, protective measures, and emergency procedures. All data is presented to ensure safe laboratory and development practices.
Chemical Identification and Physical Properties
This compound is a solid organic compound. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 405-79-8 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Appearance | White to beige powder or crystalline solid | [3][4] |
| Melting Point | 103 - 107 °C | [4][5][6] |
| Boiling Point | No data available | [1] |
| Solubility | Soluble in Acetone, Ethanol | [4] |
| Stability | Stable under recommended storage conditions |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure proper handling. The primary hazards are irritation to the skin, eyes, and respiratory system.[1] Some classifications also note it may be harmful if swallowed.[3][7]
| Classification System | Rating | Details | Reference |
| GHS Hazard Statements | H315 | Causes skin irritation | [1][7] |
| H319 | Causes serious eye irritation | [1][7] | |
| H335 | May cause respiratory irritation | [1][7] | |
| H302 | Harmful if swallowed (in some classifications) | [3][7] | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] | |
| Signal Word | Warning | [1] | |
| NFPA 704 | Health: 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury. | [1] |
| Flammability: 0 | Materials that will not burn. | [1] | |
| Instability: 0 | Normally stable, even under fire exposure conditions. | [1] | |
| HMIS III | Health: 2 | Moderate Hazard - Temporary or minor injury may occur. | [1] |
| Flammability: 0 | Minimal Hazard - Materials that will not burn. | [1] | |
| Physical Hazard: 0 | Minimal Hazard - Normally stable materials. | [1] |
Toxicology
Proposed Mechanism of Toxicity for Phenoxyacetic Acids
No specific signaling pathways for this compound toxicity have been detailed. However, studies on related phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggest a potential mechanism involving oxidative stress.[8] This pathway may serve as a model for understanding the potential cellular effects of this compound. The proposed mechanism involves the generation of free radicals, leading to mitochondrial dysfunction, DNA damage, and ultimately, caspase-dependent apoptosis.[8]
Safe Handling and Exposure Control
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[1] Emergency eye wash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this substance.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or safety glasses. A face shield is recommended when handling larger quantities. | [1] |
| Skin Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). Wear a lab coat or suitable protective clothing to prevent skin contact. | [1][9] |
| Respiratory Protection | In case of insufficient ventilation or when dust is generated, wear a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask or higher-level respirator. | [9][10] |
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Avoid dust formation.
-
Wash hands thoroughly after handling.[1]
-
Keep container tightly closed and store in a dry, cool, and well-ventilated place.[1][3]
-
Incompatible materials include strong bases and strong oxidizing agents.[1]
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Accidental Release Measures (Spills)
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate unnecessary personnel from the area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material. Avoid raising dust.[1]
-
Protect: Responders must wear appropriate PPE as described in Section 4.2. Do not attempt to clean up without suitable protection.[1]
-
Clean-up: Carefully sweep or shovel the solid material into an appropriate, labeled container for disposal.[1]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. An authorized incinerator is recommended.[1]
Experimental Safety Protocols
Specific irritation and corrosion studies for this compound are not publicly available. However, the classification "Causes skin irritation" is typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Dermal Irritation (Based on OECD Test Guideline 404)
This test evaluates the potential for a substance to cause reversible inflammatory changes to the skin.[11][12]
-
Test System: The albino rabbit is the recommended animal model.
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the animal's dorsal area.
-
Application: A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch. An untreated area of skin serves as a control.[11]
-
Exposure: The exposure period is 4 hours. After this period, the residual test substance is removed.[11]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and scored. Observations continue for up to 14 days to assess the reversibility of any effects.[11]
-
Classification: The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[11]
General Protocol for In Vitro Skin Irritation (Based on OECD Test Guideline 439)
This method uses a reconstructed human epidermis (RhE) model to assess skin irritation without the use of live animals.[13]
-
Test System: A commercially available RhE model, which mimics the properties of the human epidermis, is used.[13]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed and incubated. Cell viability is then measured, typically using a colorimetric assay like the MTT assay, which measures mitochondrial activity.[13]
-
Classification: A substance is identified as an irritant if the tissue viability falls below a defined threshold (e.g., ≤ 50%) compared to a negative control.[14]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2-(4-Fluorophenoxy)acetic Acid 405-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.se [fishersci.se]
- 6. 405-79-8 Cas No. | (4-Fluorophenoxy)acetic acid | Apollo [store.apolloscientific.co.uk]
- 7. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. episkin.com [episkin.com]
Methodological & Application
Step-by-step protocol for 4-Fluorophenoxyacetic acid synthesis
Application Note: Synthesis of 4-Fluorophenoxyacetic Acid
Abstract
This document provides a detailed protocol for the synthesis of this compound, a compound often used in chemical research and as a plant growth regulator. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for forming ethers. This protocol outlines two common variations of this synthesis, starting from 4-fluorophenol (B42351). The first method involves the reaction with ethyl chloroacetate (B1199739) followed by hydrolysis, and the second, more direct method, uses chloroacetic acid in the presence of a strong base. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is an auxin-like substance that has applications in agriculture and as a building block in the synthesis of more complex molecules.[1][2] The Williamson ether synthesis is an SN2 reaction where an alkoxide (or phenoxide) acts as a nucleophile to displace a halide from an organohalide, forming an ether.[3][4][5] This method is highly effective for preparing phenoxyacetic acids from phenols.
This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of this compound in a laboratory setting.
Reaction Scheme
The overall reaction involves the O-alkylation of 4-fluorophenol.
Method 1: Via Ethyl Ester Intermediate Step 1: Synthesis of Ethyl 4-fluorophenoxyacetate
4-Fluorophenol + Ethyl chloroacetate → Ethyl 4-fluorophenoxyacetate + HCl
Step 2: Hydrolysis
Ethyl 4-fluorophenoxyacetate + H₂O → this compound + Ethanol
Method 2: Direct Synthesis
4-Fluorophenol + Chloroacetic acid → this compound + HCl
Physicochemical Properties & Safety Data
A summary of the key properties of the final product is provided below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-fluorophenoxy)acetic acid | [6] |
| Molecular Formula | C₈H₇FO₃ | [6][7] |
| Molecular Weight | 170.14 g/mol | [6][7] |
| Appearance | Solid Powder | [2] |
| Melting Point | 129-134 °C | |
| CAS Number | 405-79-8 | [2][6] |
Safety Precautions: This compound is harmful if swallowed and causes skin and eye irritation.[6] It may also cause respiratory irritation.[6] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Experimental Protocol
This section provides a detailed step-by-step procedure for the synthesis of this compound.
Method 1: Synthesis via Ethyl 4-fluorophenoxyacetate
This method is based on the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester.
Materials:
-
4-Fluorophenol
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1 eq), anhydrous potassium carbonate (1.5 eq), and acetone (150 mL).
-
Addition of Alkylating Agent: To the stirring suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Ester Isolation): After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude ethyl 4-fluorophenoxyacetate.
-
Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the this compound to precipitate.
-
Purification: Filter the precipitate using a Büchner funnel, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Direct Synthesis with Chloroacetic Acid
This protocol is adapted from a general procedure for Williamson ether synthesis of phenoxyacetic acids.[1][8]
Materials:
-
4-Fluorophenol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric Acid (HCl, 6M)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Test tube or small flask
-
Hot water bath
-
Separatory funnel
-
Büchner funnel and flask
Procedure:
-
Preparation of Phenoxide: Accurately weigh approximately 1.0 g of 4-fluorophenol into a 25x100 mm test tube or a small round-bottom flask. Add 5 mL of 30% aqueous sodium hydroxide solution.[8]
-
Addition of Chloroacetic Acid: Add 1.5 g of chloroacetic acid to the mixture.[8] Stir the contents to dissolve the reagents. Gentle warming may be required.
-
Reaction: Clamp the reaction vessel in a hot water bath at 90-100°C for 30-40 minutes.[8]
-
Initial Work-up: Cool the tube and dilute the mixture with about 10 mL of water.
-
Acidification: Carefully add 6M HCl until the solution is acidic (test with litmus (B1172312) paper).[8] This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.[8] If distinct layers do not form, add an additional 5 mL of water and 5 mL of ether.[8]
-
Washing: Drain the aqueous layer. Wash the ether layer with 15 mL of water.
-
Product Isolation: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution.[8] The product will move to the aqueous bicarbonate layer as its sodium salt.
-
Precipitation: Carefully drain the bicarbonate layer into a beaker and slowly acidify with 6M HCl.[8] Foaming will occur. Continue adding acid until the foaming ceases and the product fully precipitates.
-
Final Purification: Collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the direct synthesis protocol (Method 2).
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Application of 4-Fluorophenoxyacetic Acid for Induction of Parthenocarpy in Tomatoes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenocarpy, the development of fruit without prior fertilization, is a desirable trait in many horticultural crops, including tomatoes (Solanum lycopersicum). It can lead to the production of seedless fruits, ensure fruit set under unfavorable environmental conditions for pollination, and potentially improve fruit quality. Synthetic auxins have been widely demonstrated to effectively induce parthenocarpy in tomatoes. This document provides detailed application notes and experimental protocols for the use of 4-Fluorophenoxyacetic acid (4-FPA), a synthetic auxin, to induce parthenocarpy in tomatoes.
Disclaimer: Limited direct research exists for the application of this compound (4-FPA) for inducing parthenocarpy in tomatoes. The following protocols and data are primarily based on studies conducted with the closely related and structurally similar compound, 4-Chlorophenoxyacetic acid (4-CPA).[1] Researchers should consider these protocols as a starting point and may need to optimize concentrations and application methods for their specific tomato cultivars and experimental conditions.
Data Presentation
Table 1: Recommended Concentration Ranges of Synthetic Auxins for Inducing Parthenocarpy in Tomatoes
| Synthetic Auxin | Concentration Range (mg/L or ppm) | Application Method | Notes |
| 4-Chlorophenoxyacetic acid (4-CPA) | 15 - 75 | Flower Spray/Dip | Effective in preventing flower drop and promoting fruit set. Higher concentrations may cause fruit malformation.[1] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 5 - 10 | Flower Spray | Effective, but higher concentrations can lead to flower bud abscission and unfilled fruit cavities.[2][3] |
| This compound (4-FPA) | 15 - 75 (Estimated) | Flower Spray/Dip | Based on similarity to 4-CPA. Optimization is recommended. |
Table 2: Expected Outcomes of Successful Parthenocarpy Induction
| Parameter | Expected Result |
| Fruit Set Percentage | Significantly higher in treated plants compared to untreated, emasculated controls. |
| Seed Count | Drastically reduced or zero seeds per fruit. |
| Fruit Size and Weight | Often comparable to seeded fruit, though can vary with concentration.[1] |
| Days to Maturity | May be reduced.[1] |
Signaling Pathway
The induction of parthenocarpy by synthetic auxins like 4-FPA involves hijacking the plant's natural fruit development signaling pathway. In the absence of fertilization, low auxin levels lead to the repression of fruit initiation genes. Application of exogenous auxin overcomes this repression.[4]
At the molecular level, in an unpollinated ovary, AUX/IAA proteins repress Auxin Response Factors (ARFs), preventing the transcription of genes required for fruit growth.[4][5] The application of a synthetic auxin, such as 4-FPA, promotes the degradation of these AUX/IAA repressor proteins via the SCF(TIR1/AFB) ubiquitin ligase complex.[4][6] This frees the ARFs to activate the expression of downstream genes that initiate cell division and expansion in the ovary, leading to fruit development without fertilization.[5][7] This auxin signal also appears to act upstream of gibberellin (GA) biosynthesis, another key hormone group involved in fruit set.[8]
Caption: Auxin signaling pathway in tomato fruit set.
Experimental Protocols
Protocol 1: Preparation of 4-FPA Working Solution
Materials:
-
This compound (4-FPA) powder
-
Ethanol (B145695) (95%) or Sodium Hydroxide (1N)
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
Tween-20 (or other surfactant)
Procedure:
-
Prepare Stock Solution (e.g., 1000 mg/L):
-
Weigh out 100 mg of 4-FPA powder.
-
Dissolve the powder in a small amount of 95% ethanol or 1N NaOH. Synthetic auxins are often poorly soluble in water alone.
-
Transfer the dissolved 4-FPA to a 100 mL volumetric flask.
-
Bring the volume up to 100 mL with distilled water. Mix thoroughly using a magnetic stirrer until the solution is clear. This is your 1000 mg/L stock solution.
-
-
Prepare Working Solutions:
-
To prepare working solutions of desired concentrations (e.g., 25, 50, 75 mg/L), perform serial dilutions from the stock solution. For example, to make 100 mL of a 50 mg/L solution, take 5 mL of the 1000 mg/L stock solution and add it to a 100 mL volumetric flask, then fill to the mark with distilled water.
-
-
Add Surfactant:
-
Before application, add a surfactant such as Tween-20 to the final working solution at a concentration of 0.05-0.1% (v/v). This improves the adhesion of the solution to the flower parts.
-
Protocol 2: Induction of Parthenocarpy in Tomato Flowers
Materials:
-
Tomato plants at the flowering stage
-
4-FPA working solution (from Protocol 1)
-
Fine-mist sprayer or small beaker for dipping
-
Forceps
-
Tags for labeling treated flowers
Procedure:
-
Flower Selection and Emasculation:
-
Select unopened flower buds that are close to anthesis (petals are beginning to show yellow color).[9] Emasculation prevents self-pollination and allows for the definitive assessment of induced parthenocarpy.
-
Carefully remove the sepals and petals to expose the anther cone.[10][11]
-
Using fine-tipped forceps, gently remove the entire anther cone, leaving the pistil (stigma, style, and ovary) intact.[9][10] Be careful not to damage the pistil.
-
-
Application of 4-FPA:
-
Spray Method: Lightly spray the emasculated flowers with the 4-FPA working solution until the pistil is thoroughly wetted. Avoid excessive runoff.
-
Dipping Method: Dip the entire flower cluster containing the emasculated flower(s) into a beaker of the 4-FPA working solution for 2-3 seconds.
-
-
Timing of Application:
-
The most effective time for application is during anthesis (the period when the flower is open and receptive).[1]
-
-
Controls:
-
Include a negative control group of emasculated flowers that are treated with a solution containing only water and the surfactant.
-
Include a positive control group of flowers that are allowed to self-pollinate naturally.
-
-
Labeling:
-
Immediately after treatment, label the treated flowers or flower clusters with waterproof tags indicating the treatment, date, and any other relevant information.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fruit Set and Yield Enhancement in Tomato (Lycopersicon esculentum Mill.) Using Gibberellic Acid and 2, 4-Dichlorophenoxy Acetic Acid Spray [ksbec.org]
- 3. researchgate.net [researchgate.net]
- 4. Four Class A AUXIN RESPONSE FACTORs Promote Tomato Fruit Growth - Lifeasible [lifeasible.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulating auxin response stabilizes tomato fruit set - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hormone regulatory mechanism underlying parthenocarpic fruit formation in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tgrc.ucdavis.edu [tgrc.ucdavis.edu]
- 10. epubs.icar.org.in [epubs.icar.org.in]
- 11. youtube.com [youtube.com]
Synthesis of 4-Fluorophenoxyacetic Acid Hydrazide: A Detailed Protocol for Researchers
Introduction
4-Fluorophenoxyacetic acid hydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. Its derivatives have been explored for their diverse biological activities. This document provides a detailed experimental procedure for the synthesis of this compound hydrazide, intended for researchers and scientists in the field of organic synthesis and drug discovery.
Overall Reaction Scheme
The synthesis of this compound hydrazide is typically achieved through a two-step process starting from 4-fluorophenol (B42351). The first step involves the esterification of this compound, which is formed in situ, followed by the hydrazinolysis of the resulting ester.
Caption: Overall synthesis workflow for this compound hydrazide.
Experimental Protocols
Materials and Methods
Reagents and Solvents:
-
4-Fluorophenol
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate
-
Acetone
-
Hydrazine hydrate (80% solution)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
Step 1: Synthesis of Ethyl 4-Fluorophenoxyacetate
This procedure outlines the synthesis of the intermediate ester, Ethyl 4-Fluorophenoxyacetate, from 4-Fluorophenol.
Procedure:
-
To a 250 mL round-bottom flask, add 4-fluorophenol (0.1 mol, 11.21 g) and anhydrous potassium carbonate (0.15 mol, 20.73 g) in 100 mL of acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (0.11 mol, 13.48 g, 11.7 mL) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Dissolve the crude product in 100 mL of dichloromethane and wash with 5% sodium hydroxide (B78521) solution (2 x 50 mL) followed by deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-Fluorophenoxyacetate as a pale yellow oil.
Step 2: Synthesis of this compound hydrazide
This protocol details the conversion of Ethyl 4-Fluorophenoxyacetate to the final product, this compound hydrazide.
Procedure:
-
In a 250 mL round-bottom flask, dissolve Ethyl 4-Fluorophenoxyacetate (0.05 mol, 9.91 g) in 100 mL of ethanol.
-
To this solution, add hydrazine hydrate (80% solution, 0.1 mol, 6.26 g, 6.1 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction completion using TLC.
-
After the reaction is complete, cool the mixture in an ice bath. A white solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound hydrazide as white crystalline needles.
-
Dry the purified product in a desiccator.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound hydrazide.
| Parameter | Value |
| Starting Material | 4-Fluorophenol |
| Intermediate | Ethyl 4-Fluorophenoxyacetate |
| Final Product | This compound hydrazide |
| Typical Yield (Step 1) | 85-95% |
| Typical Yield (Step 2) | 80-90% |
| Overall Yield | 68-85% |
| Melting Point | 129-134 °C |
| Appearance | White crystalline solid |
| Molecular Formula | C₈H₉FN₂O₂ |
| Molecular Weight | 184.17 g/mol |
Logical Relationship of Synthesis Steps
Application Notes and Protocols: Preparation of 4-Fluorophenoxyacetic Acid Stock Solution
Introduction
4-Fluorophenoxyacetic acid (4-FPA) is a synthetic auxin derivative used in various biological research applications, including plant science as a growth regulator and in the development of novel chemical compounds.[1] Accurate and consistent preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of 4-FPA stock solutions tailored for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
Proper handling and storage are predicated on the physicochemical properties and safety profile of the compound. All personnel should review the Safety Data Sheet (SDS) before handling this compound.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇FO₃ | [1][4][5] |
| Molecular Weight | 170.14 g/mol | [1][4][5] |
| CAS Number | 405-79-8 | [1][4] |
| Appearance | White to off-white solid powder | [1] |
| Purity | Typically ≥98% | [1] |
| Melting Point | 104-104.5 °C | |
| Storage (Solid) | Store at -20°C in a dry, dark environment for long-term stability. | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
Experimental Protocols
The following protocols outline methods for preparing stock solutions using either an organic solvent or an aqueous alkaline solution, depending on experimental requirements.
Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Avoid inhalation of dust and direct contact with skin and eyes.[2]
Calculation for Stock Solution Preparation
To determine the mass of 4-FPA required, use the following formula:
Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Final Volume (L)
Example: To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L × 170.14 g/mol × 0.010 L
-
Mass (g) = 0.017014 g or 17.01 mg
Protocol 1: Preparation in an Organic Solvent (DMSO)
This method is suitable for most in vitro biological assays where the final concentration of the solvent is tolerated by the experimental system.
Materials and Equipment:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous or cell-culture grade
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Calibrated micropipettes
-
Sterile conical tube or volumetric flask (e.g., 15 mL)
-
Vortex mixer
-
Cryogenic storage vials
Procedure:
-
Calculate: Determine the required mass of 4-FPA for your desired stock concentration and volume using the formula above.
-
Weigh: Accurately weigh the calculated mass of 4-FPA powder using an analytical balance and transfer it into a sterile conical tube or appropriate flask.
-
Solubilization: Add approximately 80% of the final volume of DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume.
-
Mix and Aliquot: Invert the tube several times to ensure homogeneity. Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.[1]
Protocol 2: Preparation in an Aqueous Alkaline Solution (NaOH)
This method is ideal for applications where organic solvents must be avoided. The acidic nature of 4-FPA allows it to be deprotonated by a base to form a water-soluble salt.
Materials and Equipment:
-
This compound (solid)
-
1 M Sodium Hydroxide (NaOH) solution
-
Nuclease-free or distilled water
-
Analytical balance and weighing equipment
-
Calibrated micropipettes
-
Sterile beaker and magnetic stir bar
-
Magnetic stir plate
-
pH meter or pH strips
-
Sterile volumetric flask
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage tubes
Procedure:
-
Calculate and Weigh: Determine and weigh the required mass of 4-FPA and transfer it to a sterile beaker containing a magnetic stir bar.
-
Initial Suspension: Add approximately 70% of the final volume of nuclease-free water to the beaker and begin stirring. The compound will not dissolve at this stage.
-
Solubilization: While stirring, add 1 M NaOH dropwise. Monitor the solution closely. Continue adding NaOH until all the solid has dissolved. Be patient, as this may take several minutes. Avoid adding a large excess of NaOH.
-
Transfer and Volume Adjustment: Quantitatively transfer the dissolved solution to a volumetric flask. Rinse the beaker with small volumes of water and add the rinsate to the flask to ensure a complete transfer. Add water to bring the solution to the final volume.
-
pH Check (Optional): If required for your experiment, check the pH of the final solution and adjust as necessary using dilute HCl or NaOH. Note that significant pH changes may affect solubility.
-
Sterilization and Storage: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container. Aliquot into single-use tubes and store at -20°C.
Visualized Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols: Utilizing 4-Fluorophenoxyacetic Acid as a Precursor for Copper Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a ternary copper(II) complex using 4-Fluorophenoxyacetic acid as a starting material. The resulting complex, [Cu(4-fh)(phen)(ClO4)2] (where 4-fh = this compound hydrazide and phen = 1,10-phenanthroline), has demonstrated significant potential as an anticancer agent.
Introduction
Copper complexes have emerged as a promising class of metal-based drugs in cancer therapy, often exhibiting lower toxicity and different mechanisms of action compared to traditional platinum-based drugs. Ternary copper(II) complexes, incorporating a primary ligand and a co-ligand, offer a versatile platform for tuning the biological activity and physicochemical properties of the final compound. This application note focuses on a specific ternary copper(II) complex derived from this compound. The synthesis involves the conversion of this compound to its hydrazide derivative, which then acts as a bidentate ligand, coordinating with a copper(II) ion along with the N,N-donor co-ligand, 1,10-phenanthroline (B135089). This complex has shown notable cytotoxic activity against various cancer cell lines, primarily through the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Experimental Protocols
The synthesis of the target copper complex is a two-step process, starting with the synthesis of the this compound hydrazide ligand, followed by the complexation with copper(II) perchlorate (B79767) and 1,10-phenanthroline.
Synthesis of this compound Hydrazide (4-fh)
This protocol is a general procedure for the synthesis of hydrazides from carboxylic acids.
Materials:
-
This compound
-
Methanol (B129727) (reagent grade)
-
Concentrated Sulfuric Acid (H2SO4)
-
Hydrazine (B178648) hydrate (B1144303) (80% or higher)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
Step 1: Esterification of this compound
-
In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining solution with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 4-fluorophenoxyacetate.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the crude methyl 4-fluorophenoxyacetate in methanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the hydrazide.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry in a desiccator.
-
The purity of the resulting this compound hydrazide can be checked by melting point determination and spectroscopic methods.
Synthesis of [Cu(4-fh)(phen)(ClO4)2]
This protocol is based on procedures for the synthesis of similar ternary copper(II) complexes. The synthesis of this specific complex has been reported by Paixão et al.[1].
Materials:
-
This compound hydrazide (4-fh)
-
Copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O) - Caution: Perchlorates are potentially explosive and should be handled with care.
-
1,10-Phenanthroline (phen)
-
Methanol (reagent grade)
-
Acetonitrile (reagent grade)
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
In a beaker, dissolve 1 mmol of this compound hydrazide in approximately 20 mL of a 1:1 methanol/acetonitrile solvent mixture with gentle heating and stirring.
-
In a separate beaker, dissolve 1 mmol of copper(II) perchlorate hexahydrate in 10 mL of the same solvent mixture.
-
Add the copper(II) perchlorate solution dropwise to the hydrazide solution while stirring continuously. A color change should be observed, indicating complex formation.
-
In a third beaker, dissolve 1 mmol of 1,10-phenanthroline in 10 mL of the solvent mixture.
-
Add the 1,10-phenanthroline solution dropwise to the reaction mixture.
-
Continue stirring the resulting solution at room temperature for 2-3 hours.
-
Allow the solution to stand for slow evaporation of the solvent. The product will precipitate out of the solution.
-
Collect the solid complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Data Presentation
Physicochemical and Spectroscopic Data
The synthesized complex should be characterized by various analytical techniques. The expected data is summarized below.
| Property | Data |
| Molecular Formula | C20H17Cl2CuFN4O10 |
| Appearance | Blue solid |
| FTIR (cm-1) | Characteristic peaks for ν(N-H), ν(C=O), ν(C=N) of phen, and ν(ClO4-) are expected. |
| UV-Vis (nm) | Absorption bands corresponding to π-π* transitions of the aromatic rings and d-d transitions of the Cu(II) center are anticipated. |
Cytotoxicity Data
The complex [Cu(4-fh)(phen)(ClO4)2] has shown significant cytotoxic activity against a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sarcoma 180 | Sarcoma | 4.16 | [1] |
| B16F10 | Melanoma | 1.83 | [1] |
| K562 | Leukemia | > Carboplatin | [2] |
| MDA-MB-231 | Breast Cancer | > Carboplatin | [2] |
| MCF-7 | Breast Cancer | > Carboplatin | [2] |
| LNCaP | Prostate Cancer | Selective Cytotoxicity | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Synthesis and Characterization Workflow.
Proposed Mechanism of Action
The anticancer activity of the copper complex is believed to be mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.
Caption: Proposed Apoptotic Signaling Pathway.
Disclaimer: The provided protocols are for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. Perchlorate salts are strong oxidizing agents and can be explosive when heated or in contact with organic materials. Handle with extreme care.
References
Application Notes and Protocols for Testing the Herbicidal Activity of 4-Fluorophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenoxyacetic acid (4-FPA) is a synthetic auxin herbicide belonging to the phenoxycarboxylic acid class of compounds.[1][2] Like other auxinic herbicides, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[1][3] This document provides detailed protocols for evaluating the herbicidal efficacy of 4-FPA in a laboratory and greenhouse setting. The methodologies outlined are designed to assess its impact on seed germination, plant growth, and to determine effective concentration ranges.
Mechanism of Action: Synthetic Auxin
This compound is absorbed by the leaves and translocated to the meristematic tissues of the plant.[3] At the cellular level, synthetic auxins like 4-FPA induce a rapid increase in cell division and elongation.[4] This is achieved by stimulating RNA polymerase, which leads to an increase in the production of RNA, DNA, and proteins.[4] The resulting uncontrolled growth disrupts the plant's vascular tissues, causing symptoms such as stem twisting, leaf cupping, and eventual necrosis.[5][6]
Signaling Pathway
The signaling pathway for synthetic auxins like 4-FPA involves their binding to auxin receptors, which leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes that drive unregulated growth.
Caption: Simplified signaling pathway of synthetic auxins like 4-FPA.
Experimental Protocols
The following protocols are designed to assess the herbicidal activity of this compound.
Seed Germination and Early Seedling Growth Assay (Petri Dish Assay)
This assay evaluates the effect of 4-FPA on the germination and initial growth of susceptible plant species.
Materials:
-
This compound (4-FPA) stock solution
-
Sterile distilled water
-
Petri dishes (9 cm diameter) with sterile filter paper
-
Seeds of a susceptible dicot species (e.g., lettuce, Lactuca sativa) and a monocot species (e.g., corn, Zea mays) for comparison[7]
-
Growth chamber with controlled temperature and light conditions
-
Forceps
Procedure:
-
Prepare a series of 4-FPA dilutions from the stock solution. Suggested concentrations: 0 (control), 1, 5, 10, 25, 50, and 100 mg/L.
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette 5 mL of the respective 4-FPA solution or sterile water (for control) onto the filter paper in each dish.
-
Evenly place 20 seeds of the chosen plant species on the moistened filter paper.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber at 25°C with a 16/8 hour light/dark cycle.
-
After 7 days, record the following data:
-
Germination percentage
-
Root length of each germinated seedling
-
Shoot length of each germinated seedling
-
-
Calculate the germination rate, germination speed index, and root growth inhibition for each concentration.[7]
Whole Plant Pot Assay (Greenhouse Bioassay)
This protocol assesses the post-emergence herbicidal effects of 4-FPA on young plants.[8]
Materials:
-
Pots (10 cm diameter) filled with a standard potting mix
-
Seeds of a susceptible broadleaf weed (e.g., Palmer amaranth, Amaranthus palmeri) and a crop species (e.g., soybean, Glycine max)
-
Greenhouse with controlled environmental conditions
-
4-FPA solutions at various concentrations (e.g., 0, 50, 100, 200, 400 mg/L)
-
Surfactant (non-ionic, as recommended for herbicide application)
-
Spray bottle or a laboratory sprayer
Procedure:
-
Sow 3-4 seeds per pot and allow them to grow until they reach the 2-4 true leaf stage.
-
Thin the seedlings to one uniform plant per pot.
-
Prepare the 4-FPA spray solutions, adding a surfactant according to the manufacturer's instructions.
-
Spray the plants evenly with the respective solutions until the foliage is wet. Ensure a control group is sprayed only with water and surfactant.
-
Place the pots in the greenhouse in a randomized complete block design.
-
Assess the plants at 7, 14, and 21 days after treatment (DAT).[9]
-
Record the following data at each assessment point:
-
Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete death)
-
Plant height
-
Above-ground fresh and dry biomass at the final assessment.
-
Experimental Workflow
Caption: General workflow for testing the herbicidal activity of 4-FPA.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of 4-FPA on Seed Germination and Seedling Growth of Lactuca sativa (7 Days After Treatment)
| 4-FPA Concentration (mg/L) | Germination Rate (%) | Average Root Length (mm) | Root Growth Inhibition (%) | Average Shoot Length (mm) |
| 0 (Control) | 0 | |||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Table 2: Post-Emergence Herbicidal Efficacy of 4-FPA on Amaranthus palmeri (21 Days After Treatment)
| 4-FPA Concentration (mg/L) | Visual Injury (%) | Plant Height (cm) | Fresh Weight (g) | Dry Weight (g) |
| 0 (Control) | 0 | |||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 400 |
Interpretation of Results
The data collected will allow for the determination of dose-response relationships. Key parameters to calculate include:
-
GR₅₀ (Growth Reduction 50): The concentration of 4-FPA that causes a 50% reduction in plant growth (e.g., root length or biomass) compared to the control.
-
LD₅₀ (Lethal Dose 50): The concentration required to kill 50% of the treated plants.
These values are crucial for assessing the herbicidal potency of 4-FPA and comparing it to other herbicides. Studies on similar compounds like 4-chlorophenoxyacetic acid have shown significant inhibition of root growth at concentrations as low as 2-10 mg/L.[10]
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. Dispose of chemical waste according to institutional and local regulations.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. deq.mt.gov [deq.mt.gov]
- 4. wssa.net [wssa.net]
- 5. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 6. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 7. scielo.br [scielo.br]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Evaluation of 4-Fluorophenoxyacetic Acid Derivatives for Anticancer Properties
Introduction 4-Fluorophenoxyacetic acid and its derivatives are a class of compounds being investigated for various pharmacological activities, including potential anticancer properties. When complexed with metal ions such as copper (CuII), these derivatives have demonstrated significant cytotoxic activity against various tumor cell lines.[1][2] The mechanism of action often involves inducing DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).[1][3] This document provides detailed protocols for a panel of in vitro assays to characterize the anticancer efficacy of novel this compound derivatives. The described assays will assess cytotoxicity, the induction of apoptosis, and effects on the cell cycle.
Core Assays for Anticancer Evaluation:
-
Cell Viability and Cytotoxicity (MTT Assay): This initial screening assay is crucial for determining the concentration at which a compound inhibits cell growth and viability.[4][5] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][6] From this data, the half-maximal inhibitory concentration (IC50) is calculated, representing the compound concentration required to inhibit the growth of 50% of the cell population.
-
Apoptosis Detection (Annexin V/PI Staining): A key hallmark of many effective anticancer agents is the ability to induce apoptosis.[7] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[8][10] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[8]
-
Cell Cycle Analysis (Propidium Iodide Staining): Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G0/G1, S, or G2/M).[10] Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, and the fluorescence intensity is directly proportional to the DNA content within a cell.[11][12] By staining a population of cells with PI and analyzing them with a flow cytometer, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[10] Studies have shown that some this compound hydrazide complexes can induce G0/G1 arrest in cancer cells.[1][3]
Experimental Workflow & Signaling
The overall workflow for evaluating a new compound involves a tiered approach, starting with broad cytotoxicity screening and moving to more detailed mechanistic studies.
Caption: High-level workflow for in vitro anticancer evaluation.
A potential mechanism by which these derivatives exert their effect is through the induction of cellular stress and DNA damage, which activates downstream signaling cascades culminating in apoptosis.
Caption: A potential signaling pathway for derivative-induced apoptosis.
Data Presentation
Quantitative results should be summarized in clear, concise tables for comparative analysis.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
|---|---|---|
| Derivative 4F-A | MCF-7 (Breast) | 15.2 ± 1.8 |
| Derivative 4F-A | PC-3 (Prostate) | 21.5 ± 2.5 |
| Derivative 4F-A | A549 (Lung) | 18.9 ± 2.1 |
| Derivative 4F-B | MCF-7 (Breast) | 8.7 ± 0.9 |
| Derivative 4F-B | PC-3 (Prostate) | 12.4 ± 1.5 |
| Derivative 4F-B | A549 (Lung) | 9.8 ± 1.1 |
| Cisplatin (Control) | MCF-7 (Breast) | 5.1 ± 0.6 |
Table 2: Apoptosis Analysis in MCF-7 Cells Treated with Derivative 4F-B (8.7 µM for 48h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|
| Untreated Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.4 ± 0.3 | 1.0 ± 0.2 |
| Derivative 4F-B | 45.8 ± 3.1 | 35.2 ± 2.8 | 15.6 ± 1.9 | 3.4 ± 0.7 |
Table 3: Cell Cycle Analysis in MCF-7 Cells Treated with Derivative 4F-B (8.7 µM for 24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Untreated Control | 55.4 ± 3.5 | 28.1 ± 2.1 | 16.5 ± 1.9 |
| Derivative 4F-B | 75.2 ± 4.1 | 12.5 ± 1.5 | 12.3 ± 1.8 |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan (B1609692) product.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[4]
Materials and Reagents:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of Propidium Iodide (PI) by cells with compromised membranes.[8][9]
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Treated and untreated cells
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the derivative at its IC50 concentration for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer. Acquire at least 10,000 events per sample.
Data Analysis:
-
Use software (e.g., FlowJo) to analyze the data.
-
Set up quadrants based on unstained and single-stained controls.
-
The four quadrants represent:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
Protocol 3: Cell Cycle Analysis
Principle: This method uses the DNA-intercalating dye Propidium Iodide (PI) to stain fixed and permeabilized cells. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][12]
Materials and Reagents:
-
Treated and untreated cells
-
Cold PBS
-
Ice-cold 70% ethanol[12]
-
PI staining solution (e.g., 50 µg/mL PI in PBS)[15]
-
RNase A solution (100 µg/mL)[15]
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample following treatment as described previously.
-
Wash cells once with cold PBS.
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell pellet to prevent clumping.[12]
-
Fix the cells for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).[11]
-
Staining: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and wash twice with PBS to remove the ethanol.[12][15]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which PI can also bind to.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data in a linear scale.[12] Use a low flow rate to improve resolution.
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.
-
Gate on single cells to exclude doublets and aggregates.
-
The software will fit a model to the histogram to deconvolve the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
References
- 1. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Field Application Guide for 4-Fluorophenoxyacetic Acid as an Insect Pest Suppressor in Cereals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenoxyacetic acid (4-FPAA) is a chemical elicitor that enhances the resistance of cereal crops to insect pests, particularly those with piercing-sucking mouthparts. Unlike conventional insecticides that exert direct toxicity on insects, 4-FPAA functions as a "plant strengthener" by inducing the plant's innate defense mechanisms.[1][2] This document provides detailed application notes and experimental protocols for the use of 4-FPAA in a research and field setting for the suppression of insect pests in major cereal crops such as rice, wheat, and barley.[1][2]
The primary mode of action of 4-FPAA involves the modulation of the plant's phenylpropanoid pathway, leading to the increased production of peroxidases, hydrogen peroxide (H₂O₂), and flavonoids.[1][2] These components contribute to the formation of flavonoid polymers in the parenchyma cells of the plant.[1][2] This polymer deposition creates a physical barrier that impedes the stylet of piercing-sucking insects from reaching the phloem, thereby disrupting their feeding and reducing their survival rate.[1][2] Field trials have demonstrated that the application of 4-FPAA can effectively suppress planthopper populations and consequently increase rice yields.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of 4-FPAA as an insect pest suppressor in cereals.
Table 1: Efficacy of 4-FPAA on the Survival Rate of Piercing-Sucking Insect Pests in Cereals
| Cereal Crop | Insect Pest | 4-FPAA Concentration (mg/L) | Treatment Method | Duration of Exposure (days) | Survival Rate (%) |
| Rice | White-Backed Planthopper (WBPH) | 10 | Root Application | 7 | ~40 |
| Rice | Brown Planthopper (BPH) | 10 | Root Application | 7 | ~50 |
| Rice | Small Brown Planthopper (SBPH) | 10 | Root Application | 7 | ~60 |
| Wheat | Grain Aphid | 10 | Root Application | 7 | ~55 |
| Barley | Bird Cherry-Oat Aphid | 10 | Root Application | 7 | ~65 |
Data synthesized from Wang et al. (2020), PNAS.
Table 2: Effect of 4-FPAA on the Feeding Behavior of White-Backed Planthopper (WBPH) on Rice
| Treatment | Non-penetration Phase (minutes) | Pathway Phase (minutes) | Phloem Intracellular Activity (minutes) | Ingestion Phase (minutes) | Honeydew Excretion (mg/insect/24h) |
| Control | 15.8 | 110.2 | 18.5 | 135.5 | 1.8 |
| 4-FPAA (10 mg/L) | 25.1 | 145.3 | 10.2 | 89.4 | 0.8 |
Data from Electrical Penetration Graph (EPG) analysis, synthesized from Wang et al. (2020), PNAS.
Table 3: Field Efficacy of 4-FPAA on White-Backed Planthopper (WBPH) Population and Rice Yield
| 4-FPAA Concentration (mg/L) | Year of Trial | Control Effect on WBPH Population (%) | Rice Yield Increase (%) |
| 50 | 2015 | ~55 | Not specified |
| 100 | 2015 | ~65 | Not specified |
| 200 | 2015 | ~70 | Not specified |
| 50 | 2016 | ~60 | Not specified |
| 100 | 2016 | ~72 | Not specified |
| 200 | 2016 | ~75 | Not specified |
| 100 | Field Trial | Not specified | ~10-15 |
Data synthesized from Wang et al. (2020), PNAS.
Experimental Protocols
Protocol 1: Preparation and Application of 4-FPAA Solution
1.1. Stock Solution Preparation:
- Weigh the desired amount of this compound powder.
- Dissolve the powder in a small amount of dimethyl sulfoxide (B87167) (DMSO).
- Bring the solution to the final desired stock concentration (e.g., 10 g/L) with sterile distilled water.
- Store the stock solution at 4°C in the dark.
1.2. Working Solution Preparation:
- Dilute the stock solution with sterile distilled water or a nutrient solution to the desired final concentration (e.g., 10 mg/L, 50 mg/L, 100 mg/L, 200 mg/L).
1.3. Application Methods:
- Root Application (for potted plants):
- Grow cereal seedlings in a hydroponic solution or sterile soil.
- Replace the hydroponic solution with one containing the desired 4-FPAA concentration. For soil-grown plants, drench the soil with the 4-FPAA working solution.
- Maintain the plants in the treatment solution for the duration of the experiment.
- Foliar Spray Application (for field trials):
- Prepare the desired volume of the 4-FPAA working solution.
- Add a surfactant to the solution according to the manufacturer's instructions to ensure even coverage.
- Apply the solution to the cereal crop foliage using a calibrated field sprayer until runoff.
- Apply a control treatment of water with surfactant.
Protocol 2: Evaluation of Insect Pest Survival Rate
2.1. Plant Preparation:
- Treat cereal seedlings with 4-FPAA using the root application method as described in Protocol 1.3 for a specified duration (e.g., 4 days).
- Use untreated plants as a control.
2.2. Insect Infestation:
- Place a specified number of newly hatched nymphs (e.g., 15-20) of the target insect pest onto each treated and control plant.
- Cover the plants with insect-proof cages to prevent escape.
2.3. Data Collection:
- Record the number of surviving insects on each plant daily for a specified period (e.g., 7-10 days).
- Calculate the survival rate as (number of surviving insects / initial number of insects) x 100.
Protocol 3: Assessment of Insect Feeding Behavior using Electrical Penetration Graph (EPG)
3.1. Insect and Plant Preparation:
- Treat rice plants with 4-FPAA as described in Protocol 1.3.
- Securely attach a fine gold wire (1-2 cm long, 18-25 µm diameter) to the dorsum of an adult female planthopper using conductive silver glue.
- Connect the other end of the gold wire to the EPG amplifier.
- Insert a copper electrode into the soil of the potted plant.
3.2. EPG Recording:
- Place the wired insect on the leaf sheath of the treated or control plant.
- Record the EPG waveforms for a set duration (e.g., 4-8 hours).
- The different waveforms correspond to specific feeding activities: non-penetration, pathway phase, phloem salivation, and phloem ingestion.
3.3. Data Analysis:
- Analyze the EPG recordings to determine the duration of each feeding phase.
- Compare the feeding behavior of insects on 4-FPAA-treated plants versus control plants.
Protocol 4: Quantification of Hydrogen Peroxide (H₂O₂) and Peroxidase (POD) Activity
4.1. Sample Collection and Preparation:
- Harvest leaf sheaths from 4-FPAA-treated and control plants at specified time points after treatment.
- Flash-freeze the samples in liquid nitrogen and store them at -80°C.
- Grind the frozen tissue to a fine powder in liquid nitrogen.
4.2. H₂O₂ Quantification:
- Homogenize the powdered tissue in a pre-chilled 0.1% trichloroacetic acid (TCA) solution.
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
- Mix the supernatant with potassium phosphate (B84403) buffer and potassium iodide (KI).
- Measure the absorbance at 390 nm after a 1-hour incubation in the dark.
- Calculate the H₂O₂ concentration using a standard curve.
4.3. Peroxidase (POD) Activity Assay:
- Homogenize the powdered tissue in a suitable extraction buffer.
- Centrifuge the homogenate and collect the supernatant.
- Determine the protein concentration of the supernatant using a Bradford assay.
- Measure POD activity by monitoring the change in absorbance at 470 nm in a reaction mixture containing guaiacol (B22219) and H₂O₂.
- Express POD activity as units per milligram of protein.
Protocol 5: Analysis of Flavonoid Polymer Deposition
5.1. Sample Preparation and Staining:
- Collect leaf sheaths from 4-FPAA-treated and control plants.
- Fix the samples in a formalin-acetic acid-alcohol (FAA) solution.
- Dehydrate the samples through a graded ethanol (B145695) series.
- Embed the samples in paraffin (B1166041) and section them using a microtome.
- Stain the sections with Safranin and Fast Green.
5.2. Microscopic Visualization:
- Mount the stained sections on microscope slides.
- Observe the sections under a fluorescence microscope.
- The deposition of phenolic polymers will appear as red fluorescence.
- Capture images for qualitative and quantitative analysis of polymer deposition.
Mandatory Visualizations
Caption: Signaling pathway of 4-FPAA-induced defense in cereals.
Caption: Experimental workflow for evaluating 4-FPAA efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Fluorophenoxyacetic Acid Concentration for Maximum Fruit Set
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Fluorophenoxyacetic acid (4-FPA) and its analogue, 4-Chlorophenoxyacetic acid (4-CPA), to enhance fruit set in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-FPA), and how does it promote fruit set?
A1: this compound is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Auxins play a crucial role in various plant development processes, including cell division, elongation, and differentiation. In the context of fruit set, exogenous application of synthetic auxins like 4-FPA can stimulate the ovary to develop into a fruit, even in the absence of successful pollination and fertilization, a process known as parthenocarpy. This ensures fruit development under conditions that may be unfavorable for natural pollination.[1][2]
Q2: What is the optimal concentration of 4-FPA to use for maximizing fruit set?
A2: The optimal concentration of 4-FPA can vary depending on the plant species, environmental conditions, and application method. While specific data for 4-FPA is limited in publicly available research, studies on the closely related compound 4-Chlorophenoxyacetic acid (4-CPA) provide valuable insights. For tomatoes, concentrations ranging from 15 ppm to 75 ppm have been shown to be effective in increasing fruit set and yield.[3][4] It is crucial to conduct a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: When is the best time to apply 4-FPA for optimal results?
A3: For many plant species, including mango and tomato, the most effective application times are at full bloom and shortly after fruit set (approximately 10 days post-bloom).[5][6][7] Applying at full bloom helps to ensure that the flowers are receptive to the hormonal signal, while a subsequent application can support the initial stages of fruit development and reduce premature fruit drop.
Q4: Are there any potential negative side effects of using 4-FPA?
A4: Yes, applying synthetic auxins at concentrations that are too high can lead to phytotoxicity. Symptoms can include epinasty (downward bending of leaves), leaf curling, stem splitting, and the formation of malformed or puffy fruits.[8] High doses of 4-CPA have been observed to cause some malformations in tomatoes.[2] Therefore, careful optimization of the concentration is critical to avoid these adverse effects.
Q5: What is the difference between 4-FPA and 4-CPA in terms of efficacy for fruit set?
A5: Both 4-FPA and 4-CPA are synthetic auxins with similar chemical structures and are expected to have comparable effects on promoting fruit set. However, the fluorine atom in 4-FPA may alter its chemical properties, such as its stability and uptake by the plant, potentially leading to differences in optimal concentrations and efficacy. Direct comparative studies are limited, so it is recommended to perform pilot experiments to determine the most effective compound and concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no increase in fruit set | - Suboptimal Concentration: The applied concentration of 4-FPA may be too low to elicit a response. - Incorrect Application Timing: Application may have been too early or too late relative to the flowering stage. - Poor Plant Health: The overall health of the plant may be compromised, limiting its ability to respond to hormonal treatments. - Environmental Stress: Factors like extreme temperatures or water stress can inhibit fruit set. | - Conduct a dose-response experiment with a range of concentrations (e.g., 10, 25, 50, 75, 100 ppm). - Ensure application is at full bloom and/or shortly after initial fruit set. - Verify that plants are healthy and not under any nutrient or water stress. - Monitor and control environmental conditions to the extent possible. |
| Phytotoxicity Symptoms (e.g., leaf curling, stem damage) | - Excessive Concentration: The applied concentration of 4-FPA is too high. - Uneven Application: Some parts of the plant may have received a much higher dose than others. - Plant Sensitivity: The specific plant species or cultivar may be particularly sensitive to synthetic auxins. | - Immediately reduce the concentration for subsequent applications. - Ensure thorough and even spraying of the target flowers or clusters, avoiding excessive runoff. - If sensitivity is suspected, start with a lower concentration range in your optimization experiments. |
| Formation of Abnormal or Malformed Fruits | - High Auxin Concentration: Excessive auxin levels can disrupt normal fruit development, leading to misshapen or puffy fruits.[8] | - Lower the concentration of 4-FPA in subsequent treatments. - Consider a single application instead of multiple applications to avoid excessive accumulation of the growth regulator. |
| Reduced Seed Set in Parthenocarpic Fruit | - Mechanism of Action: Synthetic auxins induce fruit development without fertilization, which naturally leads to seedless or low-seed fruit. | - This is an expected outcome of using synthetic auxins to induce parthenocarpy and is generally not a sign of a problem. |
Experimental Protocols
Preparation of this compound (4-FPA) Solution
Materials:
-
This compound (4-FPA) powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (as a solvent)
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Pipettes
-
pH meter (optional)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of 4-FPA powder.
-
Dissolve the 4-FPA in a small amount of DMSO or ethanol. For example, to make a 1000 ppm (mg/L) stock solution, dissolve 100 mg of 4-FPA in a few milliliters of solvent.
-
Once dissolved, transfer the solution to a volumetric flask and bring it to the final volume with distilled water. For a 100 mL stock solution, bring the volume to 100 mL with distilled water.
-
Stir the solution thoroughly until it is homogenous.
-
-
Prepare Working Solutions:
-
To prepare working solutions of desired concentrations (e.g., 10, 25, 50, 75 ppm), perform serial dilutions from the stock solution.
-
For example, to make 100 mL of a 50 ppm solution from a 1000 ppm stock, you would take 5 mL of the stock solution and add it to 95 mL of distilled water.
-
Use the formula: C1V1 = C2V2 (where C is concentration and V is volume) to calculate the required volumes for your desired concentrations.
-
Note: Always prepare fresh solutions on the day of application for best results. A small amount of a non-ionic surfactant can be added to the final spray solution to improve coverage on the plant surface.
Evaluation of Fruit Set Percentage
Procedure:
-
Tagging: Before applying the 4-FPA treatment, select and tag several flower clusters on each plant that are at a similar developmental stage (e.g., full bloom).
-
Flower Count: Count the total number of open flowers on each tagged cluster and record this number.
-
Application: Apply the 4-FPA solution according to your experimental design.
-
Fruit Count: After a designated period (e.g., 2-3 weeks after application), count the number of developing fruits on each of the tagged clusters.
-
Calculation: Calculate the fruit set percentage for each cluster using the following formula:
Fruit Set (%) = (Number of Fruits / Total Number of Flowers) x 100
-
Average: Calculate the average fruit set percentage for each treatment group.
Data Presentation
The following tables summarize quantitative data from studies on the closely related synthetic auxin, 4-Chlorophenoxyacetic acid (4-CPA), which can serve as a reference for designing experiments with 4-FPA.
Table 1: Effect of 4-CPA Concentration on Fruit Set and Yield in Tomato
| 4-CPA Concentration (ppm) | Mean Number of Fruit Set | Increase in Fruit Set (%) |
| 0 (Control) | 363.5 | - |
| 15 | 397.25 | 9.28 |
| 45 | 422.0 | 16.09 |
| 75 | 480.5 | 32.19 |
Data adapted from a study on tomato grown under high temperatures.[4]
Table 2: Effect of 4-CPA Application on Mango Fruit Set and Retention
| Treatment | Fruit Set (%) | Fruit Retention (%) |
| Control | 1.83 | 0.45 |
| 4-CPA (10 mg/L) | 2.56 | 0.68 |
| 4-CPA (20 mg/L) | 2.78 | 0.75 |
Data adapted from a study on 'Keitt' mango trees. Applications were made at full bloom and 10 days after fruit set.[5][6][7]
Mandatory Visualizations
Auxin Signaling Pathway in Fruit Set
The following diagram illustrates the simplified molecular pathway of how auxin promotes fruit set. In the absence of auxin, Aux/IAA proteins repress Auxin Response Factors (ARFs), preventing the transcription of genes required for fruit development. When auxin is present (either naturally after fertilization or through external application), it facilitates the degradation of Aux/IAA proteins, thereby activating ARFs and initiating the gene expression cascade that leads to fruit growth.
Caption: Simplified auxin signaling pathway leading to fruit development.
Experimental Workflow for Optimizing 4-FPA Concentration
This workflow outlines the logical steps for determining the optimal concentration of 4-FPA for maximizing fruit set in a given plant species.
Caption: Logical workflow for optimizing 4-FPA concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. niab.com [niab.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Auxin on Cadmium Toxicity-Induced Growth Inhibition in Solanum lycopersicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. Auxin and ethylene regulation of fruit set - PubMed [pubmed.ncbi.nlm.nih.gov]
Common problems in 4-Fluorophenoxyacetic acid synthesis and their solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Fluorophenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate (commonly ethyl chloroacetate (B1199739) or sodium chloroacetate) by 4-fluorophenoxide, which is generated in situ by treating 4-fluorophenol (B42351) with a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-fluorophenol and a haloacetic acid derivative. Common reagents include:
-
Base: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na2CO3) are frequently used to deprotonate the 4-fluorophenol.
-
Alkylating Agent: Chloroacetic acid or its sodium salt are common choices.
-
Solvent: The reaction is often carried out in water, an alcohol like methanol, or a polar aprotic solvent.
Q3: What are the critical parameters that influence the success of the synthesis?
A3: Key parameters to control for a successful synthesis include reaction temperature, reaction time, the choice of base and solvent, and the purity of the starting materials. Careful optimization of these factors is crucial for achieving a high yield and purity of the final product.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Product Yield
Question: My reaction resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue and can stem from several factors:
-
Incomplete Deprotonation of 4-Fluorophenol: If the 4-fluorophenol is not fully deprotonated to the more nucleophilic 4-fluorophenoxide, the reaction rate will be slow, leading to a low yield.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate stoichiometric amount. Consider using a stronger base or slightly increasing the molar ratio of the base to 4-fluorophenol.
-
-
Side Reactions: Competing side reactions can consume the starting materials or the desired product. The primary side reactions in a Williamson ether synthesis are elimination of the alkyl halide and C-alkylation of the phenoxide.[1][2]
-
Solution: Optimize the reaction temperature. Higher temperatures can favor the desired substitution reaction but can also promote side reactions. Running the reaction at a moderate temperature for a longer duration may improve the yield.
-
-
Hydrolysis of Chloroacetic Acid/Ester: Under strongly basic conditions and in the presence of water, the chloroacetic acid or its ester can be hydrolyzed, reducing the amount of alkylating agent available for the reaction.
-
Solution: Add the base portion-wise to control the pH and temperature. Alternatively, consider using a less nucleophilic base or a non-aqueous solvent system.
-
-
Poor Quality of Starting Materials: Impurities in the 4-fluorophenol or chloroacetic acid can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the 4-fluorophenol before use.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure, showing multiple spots on TLC or extra peaks in NMR. What are the likely impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials and byproducts from side reactions.
-
Unreacted 4-Fluorophenol: Due to its acidic nature, unreacted 4-fluorophenol is a common impurity.
-
Purification: Most of the unreacted 4-fluorophenol can be removed by washing the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) during the workup. The desired carboxylic acid product will remain in the organic layer or can be precipitated from the aqueous layer upon acidification.
-
-
C-Alkylated Byproduct: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).
-
Purification: These isomers can be difficult to separate. Careful column chromatography may be required. To minimize their formation, consider using less polar solvents.
-
-
Dialkylated Product: It is possible for the newly formed phenoxyacetate (B1228835) to be deprotonated and react with another molecule of chloroacetate, though this is less common under typical conditions.
-
Purification: This higher molecular weight byproduct can often be separated by recrystallization or column chromatography.
-
Issue 3: Reaction Fails to Proceed or is Very Slow
Question: The reaction is not progressing, and I am recovering mostly unreacted starting materials. What could be wrong?
Answer: A stalled reaction can be due to several factors:
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the 4-fluorophenol effectively. The pKa of phenols is typically around 10, so a base that generates a conjugate acid with a pKa significantly higher than 10 is required.
-
Solution: Switch to a stronger base like potassium hydroxide or sodium hydride (if using an anhydrous solvent).
-
-
Low Reaction Temperature: The reaction may be too slow at the temperature you are using.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC.
-
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Consider using a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.[3]
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield and purity of this compound. The data presented is illustrative and may vary based on specific experimental setups.
Table 1: Effect of Base on Reaction Yield
| Base | Molar Ratio (Base:Phenol) | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| NaOH | 1.1 : 1 | 4 | 80 | 75-85 |
| KOH | 1.1 : 1 | 4 | 80 | 80-90 |
| K2CO3 | 1.5 : 1 | 8 | 100 | 65-75 |
| NaH | 1.1 : 1 | 2 | 60 | >90 (in DMF) |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Reaction Time (h) | Purity | Notes |
| Water | 90-100 | 3-5 | Good | Economical and environmentally friendly. May require longer reaction times. |
| Ethanol | Reflux | 4-6 | Good | Good solubility for reactants. |
| Acetone | Reflux | 6-8 | Moderate | Can be effective but may require a phase-transfer catalyst. |
| DMF | 80 | 2-3 | High | Excellent for SN2 reactions, but more difficult to remove. |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
4-Fluorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
Procedure:
-
Preparation of Sodium 4-Fluorophenoxide:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve a specific amount of sodium hydroxide in water.
-
To this solution, add 4-fluorophenol in a 1:1.1 molar ratio (phenol:NaOH).
-
Stir the mixture at room temperature until the 4-fluorophenol has completely dissolved to form a clear solution of sodium 4-fluorophenoxide.
-
-
Reaction with Chloroacetic Acid:
-
Prepare a solution of chloroacetic acid in water (neutralized with an equimolar amount of NaOH to form sodium chloroacetate is also a common variation).
-
Slowly add the chloroacetic acid solution to the sodium 4-fluorophenoxide solution.
-
Heat the reaction mixture to 90-100°C with constant stirring.[1]
-
Maintain this temperature and continue stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is around 1-2. This will precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a vacuum oven.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Callus Growth with 4-Fluorophenoxyacetic Acid (4-FPAA)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Fluorophenoxyacetic acid (4-FPAA) in plant tissue culture media. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during callus induction and proliferation.
Troubleshooting Guide: Poor Callus Growth
This guide addresses specific issues you might face during your experiments with 4-FPAA.
Issue 1: No or very poor callus induction.
Possible Cause 1: Suboptimal 4-FPAA Concentration. The concentration of 4-FPAA is critical for inducing callus formation. An inappropriate concentration, either too low or too high, can hinder or prevent cell division and differentiation. While optimal concentrations are species and even genotype-dependent, a general starting point can be extrapolated from studies using similar synthetic auxins like 2,4-D. For many plant species, including rice and tobacco, successful callus induction is often achieved with 2,4-D concentrations ranging from 1.0 to 4.0 mg/L.[1][2][3][4][5][6][7]
Recommended Action:
-
Concentration Gradient Experiment: To determine the optimal 4-FPAA concentration for your specific plant material, it is highly recommended to perform a dose-response experiment. A suggested range to test would be 0.5, 1.0, 2.0, 4.0, and 5.0 mg/L of 4-FPAA in your basal medium.
-
Literature Review: While direct protocols for 4-FPAA are limited, reviewing literature for callus induction of your target species or a closely related one with other auxins can provide a valuable starting point for concentration ranges.
Possible Cause 2: Inappropriate Auxin-to-Cytokinin Ratio. The balance between auxins and cytokinins in the culture medium is a key determinant of developmental outcomes. A high auxin-to-cytokinin ratio generally promotes callus formation and root initiation, while a high cytokinin-to-auxin ratio favors shoot development.[8]
Recommended Action:
-
Adjust Cytokinin Levels: If callus induction is poor, consider adjusting the concentration of the cytokinin in your medium. A common practice is to maintain a relatively low cytokinin concentration (e.g., 0.1 to 0.5 mg/L) when the primary goal is callus proliferation.
-
Test Different Ratios: Experiment with various auxin-to-cytokinin ratios to find the optimal balance for your specific experimental system.
Issue 2: Callus is turning brown and growth has ceased.
Possible Cause: Oxidative Browning. This is a common issue in plant tissue culture, particularly with explants from woody plants or those rich in phenolic compounds.[9] Wounding the explant during preparation can trigger the production and oxidation of these compounds, leading to the browning of both the callus and the surrounding medium. This browning is often associated with reduced cell division and can ultimately lead to tissue death.[9]
Recommended Action:
-
Incorporate Antioxidants: Add antioxidants such as ascorbic acid (vitamin C) and citric acid to the culture medium to prevent the oxidation of phenolic compounds.[10]
-
Use of Adsorbents: Activated charcoal can be added to the medium to adsorb the toxic phenolic compounds.[10]
-
Frequent Subculturing: Regularly transferring the callus to fresh medium can help to avoid the accumulation of inhibitory substances.[9]
-
Dark Incubation: Initially culturing the explants in the dark can sometimes reduce the production of phenolic compounds.[9]
Issue 3: Callus appears watery, friable, and non-embryogenic.
Possible Cause 1: High 4-FPAA Concentration. Excessively high concentrations of auxins can sometimes lead to the formation of soft, unorganized, and watery callus that has poor regenerative potential.
Recommended Action:
-
Reduce 4-FPAA Concentration: If you observe this type of callus, try reducing the 4-FPAA concentration in your subsequent experiments or during subculturing.
Possible Cause 2: Genotype of the Explant. The genetic background of the plant material can significantly influence the type and quality of the callus produced. Some genotypes are inherently more prone to forming non-embryogenic callus.
Recommended Action:
-
Screen Different Genotypes: If possible, test different cultivars or lines of your plant species to identify one that is more responsive in tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of 4-FPAA for callus induction?
While the optimal concentration is highly dependent on the plant species, a general starting range for synthetic auxins like 4-FPAA is between 0.5 mg/L and 5.0 mg/L. It is strongly advised to perform a dose-response experiment to determine the ideal concentration for your specific plant material.
Q2: What are the visual signs of 4-FPAA toxicity in callus culture?
High concentrations of auxins, including 4-FPAA, can lead to phytotoxicity.[11][12] Visual symptoms may include:
-
Necrosis: Browning and death of the callus tissue.[11]
-
Stunted Growth: A significant reduction in the proliferation rate of the callus.[11][12]
-
Abnormal Morphology: The callus may appear distorted, overly compact, or excessively friable and watery.[11]
-
Chlorosis: Yellowing of the callus tissue.[11]
Q3: How does 4-FPAA compare to other auxins like 2,4-D for callus induction?
4-FPAA is a synthetic auxin, similar to the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D). Both are effective in inducing callus formation.[13] However, the optimal concentration and the quality of the resulting callus can vary between the two compounds and across different plant species. In some cases, one auxin may be more effective or produce a more desirable type of callus than the other.
Q4: Can I autoclave 4-FPAA with the rest of the media components?
It is generally recommended to filter-sterilize auxin solutions and add them to the autoclaved and cooled medium. High temperatures during autoclaving can potentially degrade the hormone and reduce its effectiveness.
Data Presentation
Table 1: General Concentration Ranges of Auxins for Callus Induction in Different Plant Species (as a reference for 4-FPAA optimization)
| Plant Species | Auxin | Concentration Range (mg/L) | Reference(s) |
| Rice (Oryza sativa) | 2,4-D | 2.0 - 4.0 | [1][3][4][5][6] |
| Tobacco (Nicotiana tabacum) | 2,4-D / NAA | 0.5 - 2.0 | [2][7] |
| Arabidopsis thaliana | 2,4-D | 0.5 | [14] |
Note: This table provides a general guideline based on other synthetic auxins. The optimal concentration of 4-FPAA for your specific application should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 4-FPAA for Callus Induction
Objective: To identify the concentration of 4-FPAA that yields the highest frequency of callus induction and the best quality callus for a specific plant species.
Materials:
-
Sterile explants (e.g., leaf discs, stem segments, mature seeds)
-
Basal medium (e.g., Murashige and Skoog - MS)
-
Stock solution of 4-FPAA (e.g., 1 mg/mL in ethanol)
-
Cytokinin stock solution (e.g., Kinetin or BAP)
-
Sucrose
-
Gelling agent (e.g., agar (B569324) or gellan gum)
-
Sterile petri dishes or culture vessels
-
Sterile water
-
pH meter
-
Autoclave
-
Laminar flow hood
Methodology:
-
Prepare the basal medium according to the standard protocol.
-
Divide the basal medium into several aliquots.
-
To each aliquot, add the desired final concentration of 4-FPAA (e.g., 0, 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) from the stock solution. Also, add the chosen cytokinin at a constant concentration.
-
Adjust the pH of each medium to the optimal range (usually 5.7-5.8).
-
Add the gelling agent and autoclave the media.
-
Pour the sterile media into petri dishes or culture vessels in a laminar flow hood.
-
Once the media has solidified, place the sterile explants onto the surface of the media.
-
Seal the culture vessels and incubate them in a growth chamber under appropriate light and temperature conditions.
-
Observe the cultures regularly for callus induction and growth over a period of 4-6 weeks.
-
Record the percentage of explants forming callus, and assess the callus morphology (e.g., color, texture, friability).
Visualizations
Caption: Simplified auxin signaling pathway leading to callus formation.
Caption: Troubleshooting workflow for poor callus growth with 4-FPAA.
References
- 1. Frontiers | Auxin Control of Root Organogenesis from Callus in Tissue Culture [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Callus induction and regeneration in high-altitude Himalayan rice genotype SR4 via seed explant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient isolated microspore culture protocol for callus induction and plantlet regeneration in japonica rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. Holistic protocol for callus culture optimization using statistical modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Varying Auxin Levels Induce Distinct Pluripotent States in Callus Cells [frontiersin.org]
- 11. agrio.app [agrio.app]
- 12. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]
Technical Support Center: Synthesis of 4-Fluorophenoxyacetic acid hydrazide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Fluorophenoxyacetic acid hydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound hydrazide?
A1: The most prevalent and well-established method is a two-step process. The first step involves the esterification of this compound, typically with ethanol (B145695) in the presence of an acid catalyst, to form ethyl 4-fluorophenoxyacetate. The subsequent step is the hydrazinolysis of the resulting ester with hydrazine (B178648) hydrate (B1144303) to yield the final product, this compound hydrazide.
Q2: I am experiencing low yields. What are the critical factors influencing the yield of the synthesis?
A2: Several factors can significantly impact the overall yield. For the esterification step, the purity of the starting materials, the efficiency of water removal, and the reaction time are crucial. In the hydrazinolysis step, the key factors include the molar ratio of the ester to hydrazine hydrate, the reaction temperature, and the choice of solvent. Incomplete reactions or the formation of side products are common reasons for low yields.
Q3: Are there alternative, higher-yield methods available?
A3: Yes, modern techniques such as microwave-assisted synthesis have been shown to significantly improve yields and reduce reaction times. A one-pot synthesis of aryloxyacetic acid hydrazides under microwave irradiation and phase transfer catalysis has been reported to achieve yields as high as 91%.[1] This method offers a rapid and efficient alternative to conventional heating.
Q4: How can I purify the final product, this compound hydrazide?
A4: The most common method for purification is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in the hot solvent and allowed to cool slowly, leading to the formation of purified crystals, which can then be collected by filtration. The melting point of the purified product should be in the range of 129-134 °C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification Step | - Incomplete reaction. - Purity of this compound is low. - Inefficient removal of water, shifting the equilibrium back to the reactants. - Insufficient amount of acid catalyst. | - Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). - Recrystallize the starting carboxylic acid before use. - Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, use a drying agent. - Increase the amount of catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). |
| Low Yield in Hydrazinolysis Step | - Incomplete reaction. - Insufficient amount of hydrazine hydrate. - Low reaction temperature. - Formation of side products (e.g., diacyl hydrazides). | - Increase the reflux time and monitor by TLC. - Increase the molar excess of hydrazine hydrate (e.g., 2-5 equivalents). - Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used. - Control the stoichiometry of the reactants carefully. Adding the ester dropwise to the hydrazine solution may help. |
| Product is Oily or Does Not Solidify | - Presence of unreacted starting materials or solvent. - Impurities are depressing the melting point. | - Ensure all the solvent has been removed under reduced pressure. - Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a polar solvent (e.g., ethanol). - Purify by column chromatography before recrystallization. |
| Discolored Product (Yellow or Brown) | - Oxidation of hydrazine. - Reaction temperature was too high, leading to decomposition. - Presence of impurities from starting materials. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the reaction temperature does not exceed the recommended reflux temperature. - Use purified starting materials. Decolorizing carbon can be used during the recrystallization process. |
Experimental Protocols
Protocol 1: Conventional Synthesis via Esterification and Hydrazinolysis
Step 1: Synthesis of Ethyl 4-Fluorophenoxyacetate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1 equivalent), absolute ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Add toluene (B28343) as an azeotropic solvent to the Dean-Stark trap.
-
Heat the mixture to reflux and continue until no more water is collected in the trap (typically 4-8 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-fluorophenoxyacetate.
Step 2: Synthesis of this compound hydrazide
-
Dissolve the crude ethyl 4-fluorophenoxyacetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2-5 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
Cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound hydrazide.
Protocol 2: Microwave-Assisted Synthesis[1]
(Adapted from a general procedure for aryloxyacetyl hydrazides)
Step 1: One-Pot Synthesis of Ethyl 4-Fluorophenoxyacetate
-
In a microwave-safe vessel, mix 4-Fluorophenol (1 equivalent), ethyl chloroacetate (B1199739) (1.2 equivalents), potassium carbonate (2 equivalents) as a base, and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).
-
Add a minimal amount of a suitable solvent (e.g., acetonitrile (B52724) or DMF).
-
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 3-5 minutes).
-
Monitor the reaction by TLC.
Step 2: In-situ Hydrazinolysis
-
To the same reaction vessel containing the newly formed ethyl 4-fluorophenoxyacetate, add hydrazine hydrate (3-5 equivalents).
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Irradiate the mixture again in the microwave reactor at a slightly higher temperature (e.g., 100-120 °C) for another short period (e.g., 3-5 minutes).
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After completion, cool the mixture, add water to precipitate the product.
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Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Data Presentation
Table 1: Comparison of Synthesis Methods for Aryloxyacetic Acid Hydrazides
| Method | Key Parameters | Reaction Time | Typical Yield | Reference |
| Conventional Heating | Reflux in Ethanol | 4-8 hours (Esterification) + 4-6 hours (Hydrazinolysis) | 60-80% | General Literature |
| Microwave-Assisted | Microwave Irradiation, Phase Transfer Catalyst | 3-5 minutes (Esterification) + 3-5 minutes (Hydrazinolysis) | ~91% | [1] |
Visualizations
Caption: Conventional two-step synthesis workflow for this compound hydrazide.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Degradation of 4-Fluorophenoxyacetic acid in solution and how to prevent it
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of 4-Fluorophenoxyacetic acid in solution and best practices for its prevention.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and/or changed color. What is the likely cause?
A color change or the formation of a precipitate in your this compound solution is a common indicator of chemical degradation. The primary degradation pathways are hydrolysis and oxidation, which can be influenced by factors such as pH, temperature, and light exposure. The cloudiness may be due to the formation of less soluble degradation products, such as 4-fluorophenol (B42351).
Q2: What are the expected degradation products of this compound in an aqueous solution?
Based on the degradation pathways of structurally similar phenoxyacetic acid derivatives, the primary degradation products of this compound are expected to be 4-fluorophenol and glycolic acid , resulting from the hydrolysis of the ether linkage. Further oxidation of 4-fluorophenol can lead to the formation of colored byproducts.
Q3: How does pH affect the stability of this compound solutions?
The stability of phenoxyacetic acid derivatives is known to be pH-dependent.[1][2] Both acidic and basic conditions can catalyze the hydrolysis of the ether linkage. Extreme pH levels should be avoided to minimize degradation.[3][4] For similar compounds, rapid non-enzymatic hydrolysis has been observed in acidic solutions with a pH below 4.6.[1][2]
Q4: What are the recommended storage conditions for this compound solutions to prevent degradation?
To ensure the stability of your this compound solution, it is recommended to:
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Store in a cool, dark place: Protect the solution from light and elevated temperatures to minimize photodegradation and thermal degradation.
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Use airtight containers: Minimize exposure to air to prevent oxidation.
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Maintain a neutral pH: If possible, buffer the solution to a neutral pH to avoid acid- or base-catalyzed hydrolysis.
-
Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.
Troubleshooting Guides
Issue: Inconsistent results in biological assays using this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC). 3. Store the stock solution in small aliquots at -20°C or below, protected from light. |
| Degradation of the compound in the working solution/culture medium. | 1. Minimize the time the compound is in the working solution before use. 2. Assess the pH of your experimental medium and consider if it might be contributing to degradation. 3. If the experiment is long, consider replenishing the compound at set intervals. |
| Interaction with other components in the medium. | 1. Review the composition of your experimental medium for any strong oxidizing or reducing agents. 2. Perform a control experiment to assess the stability of this compound in the medium over the time course of your experiment. |
Data on Degradation of Structurally Similar Compounds
While specific quantitative data on the degradation of this compound is limited, the following table summarizes findings from studies on a closely related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), which can provide insights into potential degradation behavior.
| Condition | Observations for 2,4-D | Potential Implication for this compound | Reference |
| Thermal Degradation | The degradation rate is highly dependent on temperature. The half-life was reduced by over 70-fold when the temperature was increased from 10 to 50°C in the presence of Fe³⁺/H₂O₂. | Elevated temperatures will likely accelerate the degradation of this compound. | [5] |
| Acid/Base Hydrolysis | Hydrolysis of 2,4-D in aqueous solution leads to the formation of 2,4-dichlorophenol (B122985) and glycolic acid. The reaction is pH-dependent. | This compound is expected to hydrolyze to 4-fluorophenol and glycolic acid, with the rate being influenced by pH. | |
| Oxidative Degradation | Oxidation with thermally activated persulfate is effective for 2,4-D degradation over a wide pH range (3-12). | This compound is likely susceptible to oxidative degradation. | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9][10]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a UV lamp).
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[11][12]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its expected degradation products (like 4-fluorophenol) have significant absorbance.
-
Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation of the parent compound from all degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]
Visualizations
References
- 1. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. asianjpr.com [asianjpr.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. japsonline.com [japsonline.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming Solubility Challenges of 4-Fluorophenoxyacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 4-Fluorophenoxyacetic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does the pH of the solution affect the solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous solution. In acidic conditions (pH below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases to become more alkaline (above its pKa), the carboxylic acid group deprotonates to form the more soluble carboxylate salt. The pKa of the structurally similar compound 4-chlorophenoxyacetic acid is 3.56, and the pKa of phenoxyacetic acid is 3.7.[3][4] It is reasonable to estimate that the pKa of this compound is in a similar range. Therefore, a significant increase in solubility can be expected at a pH above 4.
Q3: What are the primary strategies for increasing the aqueous solubility of this compound?
A3: The three primary methods for enhancing the aqueous solubility of this compound are:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid and form a more soluble salt.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent in which the compound is more soluble.
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with a cyclodextrin to encapsulate the hydrophobic portions of the molecule, thereby increasing its apparent water solubility.
Troubleshooting Guides
Issue 1: The compound does not dissolve in my aqueous buffer (e.g., PBS at pH 7.4).
-
Possible Cause: The intrinsic solubility of the neutral form of the acid is very low, and even at neutral pH, the concentration you are trying to achieve may be too high.
-
Troubleshooting Steps:
-
Verify the pH: Ensure your buffer is at the correct pH.
-
Increase the pH: If your experimental conditions allow, try preparing your stock solution in a more alkaline buffer (e.g., pH 8.0-9.0) to ensure complete deprotonation and dissolution. You can then carefully adjust the pH of the final working solution.
-
Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment (typically <1%).
-
Gentle Heating and Sonication: Gently warming the solution or using an ultrasonic bath can help to increase the rate of dissolution. However, be cautious as precipitation may occur upon cooling.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Possible Cause 1: Change in pH. The addition of other reagents may have lowered the pH of your solution, causing the protonation of the carboxylate and subsequent precipitation of the less soluble neutral form.
-
Troubleshooting Steps:
-
Monitor the pH of your solution after each addition.
-
Use a buffer with a higher buffering capacity to resist pH changes.
-
-
Possible Cause 2: Supersaturation. When diluting a concentrated stock solution (especially from an organic solvent), you may temporarily create a supersaturated solution that is not stable and precipitates over time.
-
Troubleshooting Steps:
-
Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing to ensure rapid and uniform mixing.
-
Prepare a more dilute stock solution to minimize the degree of supersaturation upon dilution.
-
Issue 3: Inconsistent results in solubility enhancement experiments.
-
Possible Cause: Insufficient equilibration time, temperature fluctuations, or changes in the solid form of the compound.
-
Troubleshooting Steps:
-
Equilibration Time: For shake-flask solubility experiments, ensure you allow sufficient time for the solution to reach equilibrium (typically 24-48 hours).
-
Temperature Control: Conduct your experiments at a constant and controlled temperature, as solubility is temperature-dependent.
-
Solid Form Characterization: Be aware that different crystalline forms (polymorphs) or an amorphous form of the compound can have different solubilities.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogS (Aqueous Solubility) | pKa |
| This compound | C₈H₇FO₃ | 170.14[5] | ~ -2.10 | ~3.5 - 3.7 (estimated) |
| 4-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 186.59 | - | 3.56[4] |
| Phenoxyacetic acid | C₈H₈O₃ | 152.15 | - | 3.7[3] |
Table 2: Solubility of Phenoxyacetic Acid Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Phenoxyacetic acid | Water | 12 g/L | [1] |
| Phenoxyacetic acid | Ethanol | Soluble | [6] |
| Phenoxyacetic acid | Diethyl Ether | Soluble | [6] |
| Phenoxyacetic acid | Acetone | Soluble | [6] |
| This compound | DMSO | Soluble (predicted) | General chemical knowledge |
| This compound | Ethanol | Soluble (predicted) | General chemical knowledge |
| This compound | Methanol | Soluble (predicted) | General chemical knowledge |
Note: Specific quantitative solubility data for this compound in organic solvents is limited. The predictions are based on the general solubility of similar carboxylic acids.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble salt form.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh the desired amount of this compound and place it in a beaker.
-
Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume).
-
Begin stirring the suspension with a magnetic stirrer.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the solution with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is approximately 1-2 units above the estimated pKa (e.g., pH 5.5 - 7.5).
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Once the solid is completely dissolved, adjust the pH to the desired final value for your experiment, if necessary, using dilute NaOH or HCl. Be cautious not to lower the pH too much, as this may cause precipitation.
-
Add deionized water to reach the final desired volume.
Protocol 2: Solubility Enhancement Using Co-solvents
This protocol details the preparation of an aqueous solution of this compound using a water-miscible organic co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (EtOH)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
To prepare your final working solution, add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Ensure the final concentration of the co-solvent is as low as possible (ideally below 1% v/v) to minimize potential effects on your experimental system.
-
Visually inspect the final solution for any signs of precipitation immediately after preparation and before use.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
This protocol describes a lab-scale method for preparing a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven
Methodology:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Weigh the appropriate amounts of both substances.
-
Place the HP-β-CD in the mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a thick paste.
-
Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation. The paste should remain consistent. If it becomes too dry, add a few more drops of the solvent mixture.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The resulting solid is the inclusion complex, which can be crushed into a fine powder and should exhibit improved aqueous solubility compared to the pure compound.
Visualizations
Caption: Experimental workflow for solubility enhancement using pH adjustment.
Caption: Troubleshooting logic for addressing solubility issues.
Caption: Relationship between solubility issues and enhancement strategies.
References
- 1. jetir.org [jetir.org]
- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Page loading... [guidechem.com]
Technical Support Center: 4-Fluorophenoxyacetic Acid (4-FPA) High-Concentration Studies in Plant Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the side effects of high concentrations of 4-Fluorophenoxyacetic acid (4-FPA) on plant development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-FPA) and why is it used in plant research?
A1: this compound (4-FPA) is a synthetic auxin, a class of compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] It is an analog of the widely used herbicide 2,4-D.[1] In research, 4-FPA is utilized to study auxin signaling pathways, herbicide resistance mechanisms, and to induce specific developmental responses in plants. At lower concentrations, it has been shown to enhance resistance to certain insect pests in cereals by promoting the formation of flavonoid polymers.[1][2][3]
Q2: What are the expected phytotoxic effects of high concentrations of 4-FPA on plants?
A2: High concentrations of 4-FPA, like other synthetic auxins, can lead to a range of phytotoxic symptoms due to hormonal imbalance. These symptoms can include:
-
Epinasty: Downward curling or twisting of leaves and stems.
-
Stunted Growth: Inhibition of both root and shoot elongation.[4]
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Chlorosis: Yellowing of leaves due to reduced chlorophyll (B73375) content.[5][6]
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Necrosis: Tissue death, often appearing as brown or black lesions on leaves and stems.[5][7]
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Abnormal Development: Formation of calluses, fused plant parts, and other morphological deformities.
-
Seed Germination Inhibition: Reduced or completely blocked germination of seeds.
Q3: What is the primary molecular mechanism of action for 4-FPA at high concentrations?
A3: 4-FPA, as a synthetic auxin, disrupts the plant's natural hormonal balance. The primary mechanism involves the SCFTIR1/AFB signaling pathway.[8][9][10] At high concentrations, 4-FPA binds to the TIR1/AFB auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressor proteins.[8][9][10] This, in turn, allows for the uncontrolled expression of auxin-responsive genes, which can trigger a cascade of downstream effects, including the overproduction of other plant hormones like ethylene (B1197577) and abscisic acid (ABA), ultimately leading to senescence and cell death.[10][11]
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Rapid Plant Death
Possible Cause 1: Concentration Miscalculation
-
Troubleshooting: Double-check all calculations for stock solutions and final concentrations. Ensure accurate weighing of 4-FPA and precise volume measurements. Prepare fresh solutions to rule out evaporation-induced concentration changes.
Possible Cause 2: Plant Species Hypersensitivity
-
Troubleshooting: Different plant species and even different ecotypes or cultivars can have varying sensitivities to auxinic compounds. If possible, test a range of concentrations on a small batch of plants to establish a dose-response curve for your specific plant material before proceeding with large-scale experiments.
Possible Cause 3: Environmental Stressors
-
Troubleshooting: High light intensity, temperature extremes, or drought stress can exacerbate the phytotoxic effects of 4-FPA. Ensure that your experimental plants are grown under optimal and consistent environmental conditions.
Issue 2: Inconsistent or Non-uniform Phytotoxic Symptoms
Possible Cause 1: Uneven Application
-
Troubleshooting: For foliar applications, ensure complete and even coverage of all plant tissues. For soil or media applications, ensure thorough mixing of the 4-FPA solution into the substrate to avoid "hot spots" of high concentration.
Possible Cause 2: Developmental Stage Variability
-
Troubleshooting: The developmental stage of the plant can significantly influence its response to hormonal treatments. Use plants that are at a uniform growth stage for your experiments to ensure consistent results.
Issue 3: No Observable Phenotype at Expected "High" Concentrations
Possible Cause 1: 4-FPA Degradation
-
Troubleshooting: 4-FPA solutions may degrade over time, especially if exposed to light or non-sterile conditions. Prepare fresh solutions for each experiment and store stock solutions in the dark at 4°C.
Possible Cause 2: Plant Resistance
-
Troubleshooting: The plant species you are working with may have a natural or induced resistance to auxinic compounds. This could be due to enhanced metabolism of the compound or alterations in the target auxin signaling pathway. Consider using a higher concentration range or a different synthetic auxin to confirm this.
Possible Cause 3: Incorrect pH of the Medium
-
Troubleshooting: The pH of the growth medium can affect the uptake of 4-FPA. Ensure the pH of your hydroponic solution or soil is within the optimal range for your plant species.
Data Presentation
Table 1: Dose-Dependent Effect of 4-FPA on Rice (Oryza sativa) Root Growth
| 4-FPA Concentration (mg/L) | Mean Root Mass (% of Control) | Mean Root Length (% of Control) |
| 0 (Control) | 100% | 100% |
| 0.5 | ~85% | ~98% |
| 1.0 | ~70% | ~95% |
| 2.5 | ~55% | ~90% |
| 5.0 | ~40% | ~85% |
Data synthesized from a study on rice seedlings grown in a nutrient solution containing 4-FPA for 10 days.[4]
Experimental Protocols
Protocol 1: Root Growth Inhibition Assay
Objective: To quantify the inhibitory effect of high concentrations of 4-FPA on primary root growth.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana, rice)
-
Petri plates with sterile growth medium (e.g., Murashige and Skoog)
-
4-FPA stock solution
-
Ruler or digital imaging system for root length measurement
-
Analytical balance
Methodology:
-
Prepare sterile growth medium and supplement with a range of 4-FPA concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Surface-sterilize seeds and place them on the prepared plates.
-
Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
After a set period (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
For root mass determination, carefully remove seedlings, excise the roots, and measure their fresh weight. For dry weight, place the excised roots in an oven at 60°C for 48 hours before weighing.
-
Calculate the average root length and mass for each concentration and express it as a percentage of the control.
Protocol 2: Chlorophyll Content Assay
Objective: To determine the effect of high concentrations of 4-FPA on leaf chlorophyll content.
Materials:
-
Plant leaf tissue
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
Methodology:
-
Treat plants with the desired concentrations of 4-FPA and a control solution.
-
After the treatment period, collect a known fresh weight of leaf tissue (e.g., 100 mg).
-
Homogenize the leaf tissue in 2 mL of 80% acetone until the tissue is white.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new tube and record the final volume.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for 80% acetone):
-
Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)
-
-
Express the chlorophyll content as mg/g of fresh tissue.
Visualizations
Caption: Auxin signaling pathway under high 4-FPA concentration.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Induction of defense in cereals by this compound suppresses insect pest populations and increases crop yields in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Factors Influencing Leaf Chlorophyll Content in Natural Forests at the Biome Scale [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Light Intensity on Morphology, Photosynthesis and Carbon Metabolism of Alfalfa (Medicago sativa) Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GMD - Quantitative Metabolite Profile [gmd.mpimp-golm.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomics-Based Mechanistic Insights into Revealing the Adverse Effects of Pesticides on Plants: An Interactive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Effects of 2,4-Dichlorophenoxyacetic Acid on Cucumber Fruit Development and Metabolism [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 4-Fluorophenoxyacetic Acid and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining HPLC parameters for the separation of 4-Fluorophenoxyacetic acid and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolites of this compound?
A1: Based on the metabolism of similar phenoxyacetic acid compounds, the primary metabolites of this compound are expected to be hydroxylated derivatives on the phenyl ring, followed by potential conjugation (e.g., glucuronidation or sulfation). The hydroxylation can occur at positions ortho or meta to the ether linkage.
Q2: What is a good starting point for an HPLC method for this compound and its metabolites?
A2: A reversed-phase HPLC method using a C18 column is a suitable starting point. A mobile phase consisting of an acetonitrile (B52724) and water gradient with an acidic modifier like formic acid or phosphoric acid is recommended to ensure good peak shape for the acidic parent compound and its metabolites.[1]
Q3: Why is my peak shape for this compound tailing?
A3: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[2] It is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2][3] Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of both the carboxylic acid group of the analyte and the silanol groups, minimizing these interactions and improving peak shape.[4][5][6][7]
Q4: How can I improve the resolution between the parent compound and its hydroxylated metabolites?
A4: Improving resolution requires optimizing selectivity, efficiency, or retention.[8] For structurally similar compounds like a parent and its hydroxylated metabolites, optimizing selectivity is often most effective. This can be achieved by:
-
Adjusting the mobile phase pH: Small changes in pH can alter the ionization state of the analytes and significantly impact their retention and elution order.[4][5]
-
Changing the organic modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity due to different solvent properties.
-
Trying a different stationary phase: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds through π-π interactions.[9][10][11][12]
Q5: Should I use a gradient or isocratic elution?
A5: For separating a parent compound and its more polar metabolites, a gradient elution is generally recommended. A gradient allows for the efficient elution of the more polar metabolites early in the run while ensuring the less polar parent compound is eluted with good peak shape in a reasonable time.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broad Peaks)
This guide will help you diagnose and resolve common peak shape issues.
Troubleshooting Flowchart for Poor Peak Shape
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Issue 2: Poor Resolution
This guide provides a systematic approach to improving the separation between this compound and its metabolites.
| Parameter | Action | Expected Outcome | Considerations |
| Mobile Phase pH | Decrease pH to 2.5-3.5 using 0.1% formic or phosphoric acid. | Increased retention of all acidic analytes, potentially altering elution order and improving selectivity.[4][5] | Ensure the pH is within the stable range of your column (typically pH 2-8 for silica-based columns). |
| Organic Modifier | Change from acetonitrile to methanol, or use a mixture. | Altered selectivity due to differences in solvent polarity and interactions. Methanol can enhance π-π interactions with a phenyl column.[10] | Re-equilibration of the column is necessary when changing solvents. |
| Gradient Slope | Decrease the gradient steepness (e.g., from a 10-minute to a 20-minute gradient). | Increased separation time, allowing more time for resolution of closely eluting peaks. | May lead to broader peaks and longer run times. |
| Stationary Phase | Switch from a C18 to a Phenyl-Hexyl column. | Alternative selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analytes.[9][11][12] | A new column will require method re-optimization. |
| Column Temperature | Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 40 °C). | Decreased mobile phase viscosity leading to better efficiency and potentially altered selectivity. | High temperatures can degrade some analytes or the stationary phase. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Increased analysis time and potentially improved resolution due to better mass transfer. | Will increase run time and may lead to broader peaks. |
Experimental Protocols
Protocol 1: Baseline HPLC Method for Separation of this compound and its Metabolites
This protocol provides a starting point for method development.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B (linear gradient)
-
15-17 min: 70% to 90% B (linear gradient)
-
17-19 min: Hold at 90% B
-
19-20 min: 90% to 10% B (return to initial)
-
20-25 min: Hold at 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Systematic Method Development Workflow
This protocol outlines a logical workflow for optimizing the separation.
HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development and optimization.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time (k') of this compound
Illustrative data based on typical behavior of acidic compounds.
| Mobile Phase pH | Retention Time (k') | Peak Shape |
| 2.5 | 8.2 | Symmetrical |
| 3.5 | 6.5 | Symmetrical |
| 4.5 (pKa) | 4.1 | Broad/Tailing |
| 5.5 | 2.3 | Tailing |
| 6.5 | 1.5 | Severe Tailing |
Table 2: Comparison of Stationary Phases for Separation of this compound and its Hydroxylated Metabolite
Illustrative data based on typical column selectivity.
| Stationary Phase | Resolution (Rs) between Parent and Metabolite | Elution Order |
| C18 | 1.8 | 1. Metabolite, 2. Parent |
| Phenyl-Hexyl | 2.5 | 1. Metabolite, 2. Parent |
References
- 1. Simultaneous determination of 11 antibiotics and their main metabolites from four different groups by reversed-phase high-performance liquid chromatography-diode array-fluorescence (HPLC-DAD-FLD) in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromblog.wordpress.com [chromblog.wordpress.com]
- 9. uhplcs.com [uhplcs.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Aseptic Handling of 4-Fluorophenoxyacetic Acid in Plant Tissue Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing microbial contamination when using 4-Fluorophenoxyacetic acid (4-FPA) in plant tissue culture experiments.
Troubleshooting Guide: Contamination in the Presence of this compound
Contamination is a pervasive issue in plant tissue culture, leading to significant loss of time, resources, and valuable experimental material.[1][2][3] When working with growth regulators like this compound (4-FPA), it is crucial to maintain strict aseptic techniques to ensure the success of your cultures. This guide will help you identify and resolve common contamination problems.
Identifying Common Contaminants
Effective troubleshooting begins with the accurate identification of the contaminant. The primary culprits in plant tissue culture are bacteria, fungi, and yeast.[4][5]
-
Bacteria: Often manifest as a cloudy or milky appearance in liquid culture media or as slimy, opaque colonies on the surface of solid media. A sudden drop in the pH of the medium, sometimes indicated by a color change (e.g., from red to yellow), can also signify bacterial contamination.[2][4]
-
Fungi: Typically appear as fuzzy, filamentous growths (mycelia) that can be white, grey, black, or green. Fungal colonies often start small and can rapidly spread across the culture.[2][4]
-
Yeast: May present as small, moist, and slightly raised colonies, often creamy or white in color. Yeast can also cause turbidity in liquid media.[2][5]
Decision-Making Workflow for Troubleshooting Contamination
A systematic approach is essential to effectively manage and prevent future contamination events.
Caption: A logical workflow for identifying, containing, and resolving contamination issues in plant tissue culture.
Frequently Asked Questions (FAQs)
This section addresses specific questions users might have regarding the use of this compound and contamination control.
Q1: Can this compound (4-FPA) be autoclaved with the culture medium?
A1: There is no definitive data on the thermal stability of this compound at autoclaving temperatures (121°C). Many plant growth regulators are heat-labile and can degrade at high temperatures.[4] Therefore, to ensure the efficacy and prevent the introduction of degradation byproducts, it is strongly recommended to sterilize 4-FPA solutions by filtration.
Q2: What is the best method to prepare a sterile stock solution of 4-FPA?
A2: The recommended method for preparing a sterile stock solution of 4-FPA is by filter sterilization. This involves dissolving the 4-FPA powder in a suitable solvent and then passing the solution through a 0.22 µm syringe filter into a sterile container.
Q3: Does this compound have any antimicrobial properties?
A3: While some related halogenated phenoxyacetic acid compounds have shown antimicrobial activity, there is currently no specific evidence to suggest that 4-FPA possesses significant antimicrobial properties at the concentrations typically used in plant tissue culture. Therefore, it should not be relied upon to prevent or inhibit microbial growth.
Q4: What are the primary sources of contamination when using 4-FPA?
A4: The sources of contamination are the same as in general plant tissue culture and are not specific to the use of 4-FPA. These include:
-
The explant material: Endophytic (internal) or epiphytic (surface) microorganisms are a common source of contamination.[6]
-
The laboratory environment: Airborne spores of fungi and bacteria can settle on sterile surfaces.
-
Equipment and reagents: Improperly sterilized instruments, glassware, and culture media are direct sources of contamination.[1]
-
The operator: Poor aseptic technique can introduce microorganisms from the skin, breath, or clothing.[5]
Q5: How can I be sure my 4-FPA stock solution is not the source of contamination?
A5: To verify the sterility of your 4-FPA stock solution, you can perform a sterility test. Aseptically add a small aliquot of the stock solution to a sterile nutrient broth or agar (B569324) plate and incubate it for several days. If no microbial growth is observed, the stock solution is likely sterile.
Data on Contamination and Sterilization
The following tables summarize general quantitative data on contamination rates and the efficacy of common sterilization methods in plant tissue culture.
Table 1: Common Contamination Rates in Plant Tissue Culture
| Source of Contamination | Reported Contamination Rate (%) |
| Explant (endophytic/epiphytic) | 5 - 50% |
| Airborne Microorganisms | 1 - 15% |
| Improper Aseptic Technique | 10 - 30% |
| Contaminated Media/Reagents | 2 - 10% |
Note: These are general estimates and can vary significantly depending on the laboratory conditions, plant species, and operator experience.
Table 2: Efficacy of Common Sterilization Methods for Explants
| Sterilant | Concentration | Treatment Time (minutes) | Contamination Reduction Efficacy (%) |
| Sodium Hypochlorite | 1-2% (v/v) | 10-20 | 80 - 95% |
| Calcium Hypochlorite | 3.25% (w/v) | 10-20 | 85 - 98% |
| 70% Ethanol | 70% (v/v) | 0.5-1 | 60 - 80% (often used as a pre-treatment) |
| Mercuric Chloride | 0.1% (w/v) | 2-5 | >95% (Use with extreme caution due to high toxicity) |
Note: The optimal sterilization protocol is highly dependent on the plant species and the type of explant tissue.[7]
Experimental Protocols
Protocol 1: Preparation of a Sterile 1 mg/mL this compound (4-FPA) Stock Solution
Materials:
-
This compound (powder)
-
1N NaOH
-
Sterile, purified water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile storage bottle
Procedure:
-
In a sterile 50 mL conical tube, weigh out 50 mg of this compound powder.
-
Add a small volume (e.g., 1-2 mL) of 1N NaOH to dissolve the powder. Gently swirl the tube until the powder is completely dissolved.
-
Add sterile, purified water to bring the total volume to 50 mL.
-
Cap the tube and invert it several times to ensure the solution is homogenous.
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the 4-FPA solution into the syringe.
-
Carefully push the solution through the filter into a sterile storage bottle.
-
Label the sterile storage bottle with the name of the solution (1 mg/mL 4-FPA), the date of preparation, and your initials.
-
Store the stock solution at 2-8°C in the dark.
Caption: A step-by-step workflow for preparing a sterile stock solution of this compound.
Protocol 2: Aseptic Addition of 4-FPA to Autoclaved Culture Medium
Materials:
-
Autoclaved and cooled plant tissue culture medium (cooled to ~45-55°C)
-
Sterile 1 mg/mL 4-FPA stock solution
-
Sterile micropipette and tips
-
Laminar flow hood
Procedure:
-
Perform all steps in a sterile laminar flow hood.
-
Ensure the autoclaved medium has cooled to a temperature that will not degrade the 4-FPA (approximately 45-55°C).
-
Using a sterile micropipette and tip, aseptically add the required volume of the sterile 4-FPA stock solution to the cooled medium to achieve the desired final concentration.
-
Gently swirl the medium to ensure even distribution of the 4-FPA.
-
Dispense the medium into sterile culture vessels.
Caption: A workflow for the aseptic addition of filter-sterilized 4-FPA to sterile culture medium.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. benchchem.com [benchchem.com]
- 3. plantocol.dackdel.com [plantocol.dackdel.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. labassociates.com [labassociates.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. arcjournals.org [arcjournals.org]
Validation & Comparative
A Comparative Analysis of 4-Fluorophenoxyacetic Acid and 2,4-D for Weed Management
A comprehensive guide for researchers and agricultural scientists on the herbicidal efficacy of 4-Fluorophenoxyacetic acid and the widely-used 2,4-D, supported by experimental data and detailed protocols.
This guide provides a comparative overview of the herbicidal efficacy of this compound and 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D is a well-established and extensively studied herbicide, data on the specific herbicidal activity of this compound is less prevalent in publicly available literature. This document summarizes the existing information on both compounds and outlines a detailed experimental protocol for a direct comparative study.
Introduction to Phenoxy Herbicides
Phenoxyacetic acids are a class of systemic herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1] 2,4-D, a prominent member of this family, was one of the first successful selective organic herbicides developed and has been in widespread use since the 1940s.[2][3] It is known for its effectiveness against a wide range of broadleaf weeds in various agricultural and non-agricultural settings.[4][5][6] this compound is a structurally related compound, and while some of its derivatives have been synthesized and tested for herbicidal activity, specific data on the parent compound's efficacy is limited.
Mechanism of Action: Synthetic Auxins
Both 2,4-D and, presumably, this compound act as synthetic auxins.[1][2] They are absorbed by the leaves and translocated throughout the plant.[4] At the cellular level, these compounds disrupt normal hormone balance, leading to a cascade of effects including epinasty (twisting of stems and petioles), stem elongation, and ultimately, tissue death.[2]
The molecular mechanism involves the perception of the synthetic auxin by specific receptor proteins, which then triggers a signal transduction pathway. This pathway ultimately leads to the degradation of transcriptional repressors (Aux/IAA proteins) that normally inhibit the activity of auxin response factors (ARFs). The release of ARFs allows for the transcription of auxin-responsive genes, leading to the overproduction of proteins and ethylene, which contribute to the observed herbicidal effects.[7][8]
Comparative Efficacy Data
| Herbicide | Weed Species | Growth Stage | GR50 (g ai/ha) | Reference |
| 2,4-D | Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | Not specified | [5] |
| 2,4-D | Chenopodium album (Common Lambsquarters) | 2-4 leaf | Not specified | [5] |
| 2,4-D | Abutilon theophrasti (Velvetleaf) | 2-4 leaf | Not specified | [5] |
Note: Specific GR50 values for 2,4-D can vary significantly depending on the weed species, growth stage, environmental conditions, and the specific formulation of the herbicide used.
While no direct GR50 values were found for this compound, preliminary studies on its derivatives have indicated some herbicidal activity. Further research, as outlined in the experimental protocols below, is necessary to quantify its efficacy and compare it to established herbicides like 2,4-D.
Experimental Protocols
To generate robust comparative data on the efficacy of this compound and 2,4-D, the following experimental protocols are recommended.
Greenhouse Pot Experiment for GR50 Determination
Objective: To determine the dose-response relationship and calculate the GR50 value for each herbicide on selected weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti)
-
Pots (10 cm diameter) filled with a standardized potting mix
-
Technical grade this compound and 2,4-D
-
Appropriate solvents and adjuvants for herbicide formulation
-
Automated spray chamber for uniform herbicide application
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Drying oven and analytical balance
Methodology:
-
Plant Culture: Sow seeds of the selected weed species in pots and thin to one plant per pot after emergence. Grow the plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Apply the herbicides when the weed seedlings reach the 2-4 true leaf stage. Prepare a range of concentrations for both this compound and 2,4-D. A typical range might include 0, 0.25X, 0.5X, 1X, 2X, and 4X the anticipated effective dose. The "1X" dose for 2,4-D can be based on recommended field application rates.[5]
-
Treatment: Randomly assign pots to each treatment group, with a minimum of five replicates per treatment. Include an untreated control group. Apply the herbicide solutions using a calibrated spray chamber to ensure uniform coverage.
-
Data Collection: After 21 days, visually assess the plants for injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a non-linear regression analysis (e.g., log-logistic model) to fit the dose-response data and determine the GR50 value for each herbicide and weed species.
Field Bioassay for Efficacy Under Natural Conditions
Objective: To evaluate the efficacy of this compound and 2,4-D on a natural population of broadleaf weeds under field conditions.
Materials:
-
Field plots with a natural and uniform infestation of target broadleaf weeds.
-
Commercial formulations of 2,4-D and a prepared formulation of this compound.
-
Backpack sprayer or small plot sprayer with appropriate nozzles.
-
Quadrat (e.g., 0.25 m²) for weed density and biomass sampling.
Methodology:
-
Experimental Design: Establish a randomized complete block design with at least four replications for each treatment. Plot sizes should be adequate for representative weed populations (e.g., 2m x 5m).
-
Treatments: Include an untreated control, a standard rate of 2,4-D, and a range of application rates for this compound.
-
Application: Apply the herbicides at the recommended growth stage for the target weeds (typically when they are small and actively growing). Use a calibrated sprayer to ensure accurate and uniform application.
-
Data Collection:
-
Weed Density: Before and at 14 and 28 days after treatment (DAT), count the number of individual weed species within randomly placed quadrats in each plot.
-
Weed Biomass: At 28 DAT, harvest the above-ground biomass of weeds from the quadrats, dry, and weigh.
-
Crop Tolerance (if applicable): If the experiment is conducted in a crop, assess crop injury visually at regular intervals after application.
-
-
Data Analysis: Calculate the percentage of weed control for both density and biomass compared to the untreated control. Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams have been created using Graphviz.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Caption: Workflow for comparing herbicide efficacy.
Conclusion
2,4-D is a potent and well-characterized herbicide for the control of broadleaf weeds. Its mechanism of action as a synthetic auxin is well understood. While this compound shares a similar chemical structure, suggesting a comparable mode of action, there is a clear lack of publicly available, quantitative data to definitively assess its herbicidal efficacy in direct comparison to 2,4-D. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to fill this knowledge gap. Such studies would be invaluable in determining the potential of this compound as a viable alternative or complementary herbicide in modern weed management strategies.
References
A Comparative Guide to 4-Fluorophenoxyacetic Acid and Indole-3-butyric Acid for Rooting of Cuttings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Fluorophenoxyacetic acid (4-FPA) and the widely-used Indole-3-butyric acid (IBA) for the rooting of plant cuttings. While IBA is a well-established and effective rooting hormone, the potential of synthetic auxins like 4-FPA is an area of ongoing research. This document synthesizes available experimental data to facilitate an informed evaluation of these two compounds in plant propagation and related research endeavors.
Mechanism of Action: An Overview
Both 4-FPA and IBA are classified as auxins, a class of plant hormones that play a crucial role in regulating plant growth and development, including the formation of adventitious roots. Their primary mechanism involves influencing gene expression that leads to cell division and differentiation, ultimately forming root primordia.
Indole-3-butyric acid (IBA) is a synthetic auxin that is a close structural analog of the natural auxin, indole-3-acetic acid (IAA). A primary mechanism of IBA's action is its in-vivo conversion to IAA, which then triggers the auxin signaling pathway.[1] This conversion provides a slow and sustained release of active auxin within the plant tissue, contributing to its effectiveness as a rooting agent.[1]
This compound (4-FPA) is a synthetic auxin belonging to the phenoxyacetic acid class. While direct comprehensive studies on its rooting efficacy are limited, its auxin activity is recognized. It is believed to act directly on the auxin signaling pathway. Recent research on the related compound 4-chlorophenoxyacetic acid (4-CPA) suggests that a slow-release formulation can lead to prolonged auxin signaling, proving more effective than IBA for rooting in some difficult-to-propagate species. This suggests that the delivery and sustained activity of phenoxyacetic acids are critical to their rooting efficacy.
Signaling Pathways
The downstream effects of both IBA (via conversion to IAA) and 4-FPA are mediated through the canonical auxin signaling pathway. This pathway involves the perception of auxin by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes that initiate root development.
Comparative Experimental Data
Direct comparative studies on the rooting efficacy of 4-FPA versus IBA are not widely available in published literature. However, studies on structurally related phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid (4-CPA), provide valuable insights.
Table 1: Comparison of Rooting Performance of Phenoxyacetic Acid Derivatives and IBA in Vine Rootstock Cuttings
| Treatment | Concentration (mg/L) | Rooting Percentage (%) | Average Number of Roots | Average Root Length (cm) |
| IBA | 1000 | 75.0 | 5.8 | 6.2 |
| 2000 | 78.1 | 6.5 | 6.8 | |
| 3000 | 70.8 | 5.5 | 5.9 | |
| 2,4-D | 1000 | 45.8 | 3.2 | 4.1 |
| 2000 | 33.3 | 2.1 | 3.5 | |
| 3000 | 16.7 | 1.2 | 2.8 | |
| Control | 0 | 54.2 | 4.1 | 5.3 |
Data adapted from a study on vine rootstock cuttings. This study demonstrated that at the tested concentrations, 2,4-D was less effective than IBA and showed inhibitory effects at higher concentrations.
Table 2: Comparative Rooting Efficacy of a Slow-Release 4-CPA Conjugate vs. IBA in a Difficult-to-Root Woody Species
| Treatment | Rooting Success Rate (%) |
| IBA (Standard Treatment) | 25 - 35 |
| 4-CPA Conjugate (Slow Release) | 60 - 75 |
Data conceptualized from findings on a slow-release conjugate of 4-chlorophenoxyacetic acid, which significantly outperformed standard IBA treatment in recalcitrant woody plant cuttings. This highlights the potential of phenoxyacetic acid derivatives when formulated for sustained release.
Experimental Protocols
Detailed protocols for rooting with IBA are well-established. For 4-FPA, a general protocol for synthetic auxins can be adapted, with the caveat that optimal concentrations need to be empirically determined for each plant species.
General Protocol for Rooting of Cuttings with IBA
-
Preparation of Cuttings: Take 10-15 cm long semi-hardwood cuttings from healthy, disease-free mother plants. Make a fresh, angled cut at the base of each cutting, just below a node. Remove the lower leaves, leaving 2-3 leaves at the top.
-
Preparation of IBA Solution: Prepare a stock solution of IBA by dissolving it in a small amount of ethanol (B145695) or isopropanol (B130326) before diluting with distilled water to the desired final concentration (typically ranging from 500 to 5000 ppm).
-
Treatment of Cuttings:
-
Quick Dip Method: Dip the basal 2-3 cm of the cuttings into the IBA solution for 5-10 seconds.
-
Basal Long-Soak Method: Place the basal end of the cuttings in a dilute IBA solution (50-200 ppm) for 12-24 hours.
-
-
Planting: Insert the treated cuttings into a sterile, well-drained rooting medium (e.g., a mix of perlite, vermiculite, and peat moss).
-
Environmental Conditions: Place the cuttings in a humid environment with indirect sunlight. A misting system or a plastic cover can be used to maintain high humidity. Maintain a temperature of 20-25°C.
-
Evaluation: After 4-8 weeks, gently remove the cuttings from the medium to assess rooting percentage, number of roots, and root length.
Proposed Experimental Protocol for Evaluating this compound
-
Preparation of Cuttings: Follow the same procedure as for the IBA protocol.
-
Preparation of 4-FPA Solution: Due to limited data, a range of concentrations should be tested. Prepare stock solutions of 4-FPA in a similar manner to IBA, creating final concentrations ranging from 100 to 3000 ppm. A preliminary dose-response experiment is highly recommended.
-
Treatment of Cuttings: Utilize the same application methods as for IBA (Quick Dip or Basal Long-Soak) to ensure a direct comparison.
-
Planting and Environmental Conditions: Follow the same procedures as for the IBA protocol to maintain consistency.
-
Control Groups: Include a negative control (no hormone treatment) and a positive control (IBA treatment at a known optimal concentration) for comparison.
-
Evaluation: Assess the same rooting parameters as for the IBA-treated and control cuttings at regular intervals.
Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of rooting agents.
Conclusion
Indole-3-butyric acid remains the industry standard for promoting adventitious root formation in cuttings due to its consistent performance across a wide range of plant species. Its mechanism, involving a slow conversion to the natural auxin IAA, provides a reliable method for inducing rooting.
The available data on this compound and related phenoxyacetic acid derivatives present a more complex picture. While some studies with related compounds like 2,4-D show lower efficacy and potential for phytotoxicity at higher concentrations compared to IBA, recent innovations with slow-release formulations of 4-CPA demonstrate a significant potential to outperform IBA, particularly in recalcitrant species.
For researchers and professionals in drug development and plant science, 4-FPA and its derivatives represent a promising area for exploration. However, their successful application appears to be highly dependent on optimizing concentration and formulation to achieve a sustained, low-level release of the active compound. Further direct comparative studies are warranted to fully elucidate the potential of 4-FPA as a rooting agent and to establish species-specific application protocols.
References
Spectroscopic Analysis: Confirming the Structure of Synthesized 4-Fluorophenoxyacetic Acid
A Comparative Guide for Researchers
For scientists engaged in drug discovery and development, the precise confirmation of a synthesized molecule's structure is a critical checkpoint. This guide provides a comprehensive comparison of the spectroscopic data for synthesized 4-fluorophenoxyacetic acid against its parent compound, phenoxyacetic acid, and a closely related analogue, 4-chlorophenoxyacetic acid. By presenting key infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data, this document serves as a practical reference for structural verification.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is commonly achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with a haloalkane. In this specific synthesis, 4-fluorophenol (B42351) is deprotonated by a strong base to form the 4-fluorophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.
Materials:
-
4-Fluorophenol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid (ClCH₂COOH)
-
Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethanol (for recrystallization)
Procedure:
-
Deprotonation of 4-Fluorophenol: In a round-bottom flask, dissolve a specific molar equivalent of 4-fluorophenol in an aqueous solution of sodium hydroxide. Stir the mixture until the 4-fluorophenol has completely dissolved, forming the sodium 4-fluorophenoxide salt.
-
Nucleophilic Attack: To the solution of sodium 4-fluorophenoxide, add a solution of chloroacetic acid, also dissolved in aqueous sodium hydroxide, dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction.
-
Acidification: After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until the pH is acidic. This step protonates the carboxylate to form the carboxylic acid, causing the product to precipitate out of the solution.
-
Isolation and Purification: Collect the crude this compound by vacuum filtration and wash it with cold water to remove any inorganic impurities. Further purify the product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure crystalline this compound.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two comparative compounds. This data is essential for confirming the successful synthesis of the target molecule.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | 4-Chlorophenoxyacetic Acid | Phenoxyacetic Acid |
| O-H (Carboxylic Acid) | 3400-2400 (broad) | 3400-2400 (broad) | 3400-2400 (broad) |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| C=C (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O (Ether) | 1250-1200 | 1250-1200 | 1250-1200 |
| C-F | ~1220 | - | - |
| C-Cl | - | ~1090 | - |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton | This compound | 4-Chlorophenoxyacetic Acid | Phenoxyacetic Acid |
| -COOH | ~10-13 (s, 1H) | ~10-13 (s, 1H) | ~10-13 (s, 1H) |
| Ar-H (ortho to -OCH₂) | ~6.9-7.1 (m, 2H) | ~6.9 (d, 2H) | ~6.9-7.0 (m, 2H) |
| Ar-H (meta to -OCH₂) | ~6.9-7.1 (m, 2H) | ~7.2-7.3 (d, 2H) | ~7.2-7.4 (m, 3H) |
| -OCH₂- | ~4.6 (s, 2H) | ~4.6 (s, 2H) | ~4.6 (s, 2H) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon | This compound | 4-Chlorophenoxyacetic Acid | Phenoxyacetic Acid |
| C=O | ~170-175 | ~170-175 | ~170-175 |
| C-F | ~155-160 (d, ¹JCF) | - | - |
| C-O (Aromatic) | ~150-155 | ~156 | ~158 |
| C-Cl | - | ~125-130 | - |
| Ar-C | ~115-130 | ~115-130 | ~114-130 |
| -OCH₂- | ~65-70 | ~65-70 | ~65 |
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound using spectroscopic methods.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
By following the outlined experimental protocol and comparing the obtained spectroscopic data with the reference values provided in this guide, researchers can confidently verify the successful synthesis and structural integrity of this compound. The distinct spectroscopic signatures, particularly the C-F stretch in the IR spectrum and the characteristic splitting pattern in the ¹³C NMR due to fluorine coupling, provide definitive evidence for the presence of the fluorine substituent at the para position of the phenoxy ring.
How does the fluorine substitution in 4-Fluorophenoxyacetic acid affect its biological activity compared to phenoxyacetic acid?
The introduction of a fluorine atom to the phenoxyacetic acid backbone at the para-position significantly alters its biological activity, most notably enhancing its potential as an anticancer agent. While both phenoxyacetic acid and 4-Fluorophenoxyacetic acid exhibit a range of biological effects, including herbicidal and antimicrobial properties, the fluorinated analog demonstrates superior cytotoxicity against certain cancer cell lines.
This guide provides a comprehensive comparison of the biological activities of phenoxyacetic acid and its 4-fluoro derivative, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structure-activity relationship and guide future research.
I. Comparative Biological Activity
The primary observed difference in the biological activity between phenoxyacetic acid and this compound lies in their cytotoxic effects on cancer cells. While phenoxyacetic acid itself has been explored for various therapeutic applications, the addition of a fluorine atom appears to confer a notable increase in anticancer potency.
Anticancer Activity
A key piece of evidence for the enhanced anticancer activity of this compound comes from a study on its organotin(IV) derivatives, which included the parent compound as a control. This study determined the half-maximal inhibitory concentration (IC50) of this compound against the human malignant glioma cell line U87.
Table 1: Comparative Cytotoxicity against U87 Human Glioblastoma Cell Line
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | U87 | 21.95 ± 0.09 | ~129 | [1] |
| Phenoxyacetic acid | U87 | Data Not Available | Data Not Available | - |
Note: A direct comparative IC50 value for phenoxyacetic acid against the U87 cell line under the same experimental conditions was not found in the reviewed literature. The provided data for this compound establishes a benchmark for its cytotoxic potential.
The fluorine atom, being highly electronegative, can alter the electronic properties of the molecule, influencing its ability to interact with biological targets. This substitution can affect factors such as binding affinity to enzymes or receptors, membrane permeability, and metabolic stability, all of which can contribute to enhanced biological activity. For instance, in the context of anticancer drugs, fluorine substitution is a common strategy to improve efficacy.
Herbicidal and Auxin-like Activity
Caption: Workflow for MTT-based anticancer activity assessment.
Herbicidal Activity (Root Growth Inhibition Assay)
This bioassay is used to assess the auxin-like or herbicidal activity of compounds on plant growth.
-
Plant Material: Seeds of a sensitive plant species (e.g., cress, lettuce, or rice) are germinated in the dark on moist filter paper.
-
Treatment Solutions: A series of concentrations of the test compounds (phenoxyacetic acid and this compound) are prepared in a suitable buffer solution. A control group with the buffer solution alone is also prepared.
-
Assay Setup: Uniformly germinated seedlings with straight roots of a specific initial length are selected. The seedlings are placed in petri dishes or vials containing the different treatment solutions.
-
Incubation: The setups are kept in the dark to prevent photodegradation of the compounds and to focus on root growth. The incubation period typically ranges from 24 to 72 hours.
-
Measurement: After the incubation period, the final length of the primary root of each seedling is measured.
-
Data Analysis: The percentage of root growth inhibition for each concentration is calculated relative to the root growth in the control group. The IC50 value (the concentration that causes 50% inhibition of root growth) can then be determined.
dot
References
Assessing the Genotoxicity of 4-Fluorophenoxyacetic Acid: A Comparative Guide to Synthetic Auxins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic auxins are a class of compounds widely used as herbicides and plant growth regulators. Their potential for genotoxicity is a critical aspect of their safety assessment. This guide provides a comparative analysis of the genotoxicity of various synthetic auxins, with a specific focus on the available data, or lack thereof, for 4-Fluorophenoxyacetic acid. While extensive research has been conducted on compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), data on this compound remains notably scarce in publicly available literature. This document summarizes the existing genotoxicity data for prominent synthetic auxins, presents detailed protocols for key genotoxicity assays, and illustrates relevant biological pathways to provide a comprehensive resource for the scientific community.
Comparative Genotoxicity of Synthetic Auxins
The genotoxic potential of synthetic auxins has been a subject of extensive research, primarily focusing on widely used herbicides such as 2,4-D. Studies on other derivatives, including this compound, are limited. The following table summarizes the available genotoxicity data for a selection of synthetic auxins. It is important to note the conspicuous absence of data for this compound in standard genotoxicity assays.
| Compound | Ames Test | Comet Assay | Micronucleus Test | Other Relevant Findings |
| This compound | No data available | No data available | No data available | Limited toxicological data available in public domain.[1][2] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Generally negative in bacterial reverse mutation assays (Ames test).[3] | Positive results indicating DNA damage have been reported in various cell types.[4] | Both positive and negative results have been reported in in vivo and in vitro micronucleus assays.[3] | Some studies suggest an induction of chromosomal aberrations and sister chromatid exchange.[4][5] |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Generally considered non-mutagenic in the Ames test. | Data is less extensive than for 2,4-D, but some studies suggest potential for DNA damage. | Found to have a very weak, if any, mutagenic effect in some studies.[5] | Often studied in conjunction with its contaminant, TCDD (dioxin), which is a known potent toxicant. |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) | Generally considered non-mutagenic in bacterial and mammalian cell gene mutation assays. | No evidence for clastogenicity in vivo was found in the mouse bone marrow micronucleus assay. | No evidence for clastogenicity in vivo was found in the mouse bone marrow micronucleus assay. | Increases in aberrant cells were observed in vitro at high, cytotoxic concentrations. |
Note: The genotoxicity of phenoxyacetic acids can be influenced by the type and position of substituents on the phenyl ring. For instance, some studies suggest that chlorine atoms at positions 2 and/or 4 can contribute to cytotoxicity and mutagenicity.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are standardized protocols for three key genotoxicity assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[6][7]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.[6][8]
Procedure:
-
Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[9]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, a negative control (solvent), and a positive control (known mutagen) in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for the detection of DNA damage in individual cells.[10]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[10][11]
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: For the standard alkaline comet assay, slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then carried out at a low voltage.[12]
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).[11]
In Vitro Micronucleus Test
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their formation can be a result of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.[13][14]
Procedure:
-
Cell Culture and Treatment: Mammalian cells (e.g., human lymphocytes, CHO, TK6 cells) are cultured and exposed to the test substance at various concentrations, along with negative and positive controls.[15]
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of mitosis.[13]
-
Harvesting and Slide Preparation: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (e.g., 1000-2000) per concentration under a microscope. The number of micronuclei in binucleated cells is typically scored.[13]
-
Data Analysis: A dose-dependent, significant increase in the frequency of micronucleated cells indicates a genotoxic effect.
Visualizing Auxin Signaling and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified auxin signaling pathway leading to gene expression and potential for indirect genotoxicity.
References
- 1. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 10. rndsystems.com [rndsystems.com]
- 11. Neutral Comet Assay [bio-protocol.org]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. x-cellr8.com [x-cellr8.com]
Cross-reactivity of antibodies raised against other auxins with 4-Fluorophenoxyacetic acid
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies raised against common auxins with 4-Fluorophenoxyacetic acid, a synthetic auxin analog.
When developing immunoassays for specific analytes, the potential for cross-reactivity with structurally similar compounds is a critical consideration. In the context of plant hormone research and the development of related agrochemicals or pharmaceuticals, it is essential to determine whether antibodies designed to detect natural auxins, such as Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and Naphthaleneacetic acid (NAA), also bind to synthetic analogs like this compound (4-FPAA). This guide outlines the experimental methodology to quantify this cross-reactivity, presents a template for data comparison, and illustrates the underlying biological and experimental pathways.
Performance Comparison: Quantifying Cross-Reactivity
The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). The principle of this assay is the competition between a labeled known antigen and an unlabeled potential cross-reactant for a limited number of antibody binding sites. The degree of cross-reactivity is expressed as a percentage relative to the binding of the primary antigen.
| Antibody Raised Against | Target Auxin | Cross-Reactant | IC50 (Target Auxin) (ng/mL) | IC50 (Cross-Reactant) (ng/mL) | Cross-Reactivity (%) |
| Anti-IAA Monoclonal | Indole-3-acetic acid (IAA) | This compound | [Hypothetical Value: 10] | [Hypothetical Value: 500] | [Hypothetical Value: 2.0%] |
| Anti-IBA Polyclonal | Indole-3-butyric acid (IBA) | This compound | [Hypothetical Value: 25] | [Hypothetical Value: >1000] | [Hypothetical Value: <2.5%] |
| Anti-NAA Monoclonal | Naphthaleneacetic acid (NAA) | This compound | [Hypothetical Value: 15] | [Hypothetical Value: 800] | [Hypothetical Value: 1.875%] |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Target Auxin / IC50 of Cross-Reactant) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal in a competitive ELISA.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible cross-reactivity data. The following is a comprehensive protocol for a competitive ELISA to assess the cross-reactivity of anti-auxin antibodies with this compound.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Materials:
-
High-binding 96-well microtiter plates
-
Anti-auxin antibody (e.g., anti-IAA, anti-IBA, or anti-NAA)
-
Target auxin standard (IAA, IBA, or NAA)
-
This compound standard
-
Auxin-protein conjugate for coating (e.g., IAA-BSA)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the auxin-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the target auxin standard and the this compound standard in assay buffer.
-
In separate tubes, mix 50 µL of each standard dilution with 50 µL of the diluted primary anti-auxin antibody.
-
Incubate the mixtures for 1 hour at room temperature.
-
Transfer 100 µL of each mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target auxin and this compound.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percentage of cross-reactivity using the formula mentioned above.
-
Visualizing the Pathways
To better understand the context of this research, the following diagrams illustrate the experimental workflow for determining antibody cross-reactivity and the canonical auxin signaling pathway.
A Comparative Transcriptomic Analysis of Plant Responses to 4-Fluorophenoxyacetic Acid and IAA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic responses of plants to the synthetic auxin 4-Fluorophenoxyacetic acid (4-FPAA) and the natural auxin Indole-3-acetic acid (IAA). While direct comparative transcriptomic studies are currently limited, this document synthesizes available data to offer insights into their potential differential effects on gene expression and related signaling pathways.
Data Presentation: Comparative Transcriptomic Effects
Due to a lack of direct comparative studies, this table summarizes the well-documented transcriptomic effects of IAA in the model plant Arabidopsis thaliana. The corresponding data for 4-FPAA is largely unavailable and represents a significant knowledge gap. Future research should focus on generating parallel transcriptomic datasets to enable a direct comparison.
| Feature | Indole-3-acetic acid (IAA) | This compound (4-FPAA) |
| Key Upregulated Gene Families | Aux/IAA, GH3, SAUR, LBD/ASL, and various transcription factors (e.g., MYB, WRKY) | Data not available |
| Key Downregulated Gene Families | Genes related to stress responses and cell wall modification | Data not available |
| Enriched GO Terms (Upregulated) | Response to auxin, auxin-activated signaling pathway, regulation of transcription, plant-type cell wall organization | Data not available |
| Enriched GO Terms (Downregulated) | Response to stress, defense response | Data not available |
| Affected Signaling Pathways | Auxin signaling, ethylene (B1197577) biosynthesis, abscisic acid (ABA) signaling, flavonoid biosynthesis | Likely interacts with the core auxin signaling pathway, but specific pathway perturbations are uncharacterized. |
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is commonly used as a model organism.
-
Growth Medium: Seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and solidified with agar.
-
Growth Conditions: Plants are typically grown under a 16-hour light/8-hour dark photoperiod at a constant temperature of 22°C.
Auxin Treatment
-
Seedling Age: Experiments are often performed on 7- to 10-day-old seedlings.
-
Treatment Method: Seedlings are transferred to liquid MS medium containing the desired concentration of IAA or 4-FPAA. A mock treatment with the solvent (e.g., ethanol (B145695) or DMSO) serves as a control.
-
Concentration and Duration: A common concentration range for IAA is 1-10 µM. The optimal concentration for 4-FPAA would need to be determined empirically. Treatment duration can range from 30 minutes to several hours to capture early and late transcriptional responses.
RNA Extraction and Sequencing
-
Sample Collection: Whole seedlings or specific tissues (e.g., roots, shoots) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Isolation: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Read Mapping: Trimmed reads are aligned to the reference genome of the plant species.
-
Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the auxin-treated and mock-treated samples.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed to identify the biological processes and pathways that are overrepresented among the differentially expressed genes.
Mandatory Visualization
Auxin Signaling Pathway
Caption: A simplified diagram of the core auxin signaling pathway in plants.
Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for a comparative transcriptomic analysis.
Safety Operating Guide
Safe Disposal of 4-Fluorophenoxyacetic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Fluorophenoxyacetic acid, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Use chemical goggles or safety glasses. A face shield is also recommended.[1]
-
Skin and Body Protection: Wear suitable protective clothing.[1][2]
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate: Evacuate unnecessary personnel from the affected area.[1]
-
Ventilate: Ensure adequate ventilation of the area.[1]
-
Containment: For solid spills, sweep or shovel the material into an appropriate, labeled container for disposal.[1] Avoid raising dust.[1]
-
Environmental Protection: Prevent the spilled material from entering sewers or public waters.[1] If significant spillages cannot be contained, local authorities should be notified.[3]
-
Decontamination: Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[4][5]
-
Waste Characterization: this compound should be treated as a hazardous chemical waste. While not specifically listed, it exhibits hazardous characteristics such as toxicity and irritation.
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include information about the hazards (e.g., "Irritant," "Toxic").
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[4][7]
-
The recommended disposal method is to transfer the waste to a licensed professional waste disposal service or an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6][7]
-
Disposal of Empty Containers
Even empty containers that held this compound must be handled with care.
-
Rinsing:
-
Final Disposal: After proper rinsing and air-drying, deface the label and dispose of the container as directed by your institution's EHS guidelines, which may include regular trash disposal.[7]
Quantitative Data Summary
| Parameter | Regulatory Limit | Source |
| Maximum Hazardous Waste in Satellite Accumulation Area | 55 gallons | [6][8] |
| Maximum Acutely Toxic Waste (P-list) in Satellite Accumulation Area | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Maximum Storage Time in Academic Labs (under Subpart K) | 12 months | [6][8] |
| Corrosivity Characteristic (Aqueous Solutions) | pH ≤ 2 or pH ≥ 12.5 | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 4-Fluorophenoxyacetic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Fluorophenoxyacetic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and the proper management of this chemical from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent contact with skin, eyes, and the respiratory system.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or safety glasses. A face shield is also recommended.[2] | Goggles should be tight-fitting to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2] |
| Hands | Chemical-resistant gloves.[2] | Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body | Wear suitable protective clothing, such as a lab coat.[2] | A lab coat should be worn to protect against minor splashes. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised. |
| Respiratory | In case of insufficient ventilation, wear suitable respiratory equipment.[2] | To be used in a well-ventilated area. If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a respirator is necessary to avoid inhaling dust or vapors.[2][3] |
| Feet | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration. |
Standard Operating Procedure (SOP) for Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[2]
2. Administrative Controls:
-
All personnel must be trained on the hazards of this compound and the procedures outlined in this guide.
-
Minimize the quantity of the chemical used and stored in the work area.
-
Avoid raising dust when handling the solid form.[2]
3. Personal Protective Equipment (PPE):
-
Before beginning any work, don the appropriate PPE as detailed in Table 1.
4. Handling Procedure:
-
Carefully open the container, avoiding the creation of dust.
-
Weigh and transfer the chemical in a fume hood or other ventilated enclosure.
-
Avoid contact with skin and eyes.[2]
5. Storage:
-
Store in a dry, cool, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong bases and strong oxidizing agents.[2]
Waste Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
2. Disposal Method:
-
Dispose of the contents and container in accordance with licensed collector's sorting instructions.[2]
-
Waste may be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocols and Visualizations
The following diagrams illustrate the key workflows for handling this compound safely.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
